molecular formula C8H6BrF3O B176527 2-(Trifluoromethoxy)benzyl bromide CAS No. 198649-68-2

2-(Trifluoromethoxy)benzyl bromide

Cat. No.: B176527
CAS No.: 198649-68-2
M. Wt: 255.03 g/mol
InChI Key: TUNSVUOTVLWNQT-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzyl bromide is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNSVUOTVLWNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380438
Record name 2-(Trifluoromethoxy)benzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198649-68-2
Record name 2-(Trifluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzyl Bromide
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzyl bromide is a fluorinated organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique electronic properties, conferred by the trifluoromethoxy group, make it a valuable reagent for the introduction of the 2-(trifluoromethoxy)benzyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, with a focus on its applications in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is characterized by the presence of a trifluoromethoxy group at the ortho position of the benzyl bromide scaffold. This substitution significantly influences the compound's reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₆BrF₃O[1][2]
Molecular Weight 255.03 g/mol [1][2]
Appearance Colorless to slightly pale yellow liquid[3]
Density 1.583 - 1.59 g/cm³[1][2]
Boiling Point 191.7 ± 35.0 °C (Predicted)[1]
Refractive Index ~1.48[2][3]
Solubility Insoluble in water; soluble in common organic solvents like ethanol and ether.[1]
Stability Stable under recommended storage conditions, but moisture sensitive.[3][4]

Synthesis

The synthesis of this compound typically involves the bromination of the corresponding alcohol, 2-(trifluoromethoxy)benzyl alcohol. A common and effective method utilizes phosphorus tribromide (PBr₃) as the brominating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 4-(trifluoromethoxy)benzyl bromide[5].

Materials:

  • 2-(Trifluoromethoxy)benzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Ice-water mixture

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C (ice bath).

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into an ice-water mixture and continue stirring for 1-2 hours.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography.

G Synthesis Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Alcohol in Ether at 0°C add_pbr3 Add PBr3 dropwise start->add_pbr3 1. Reagents stir Stir at 0°C for 30 min add_pbr3->stir quench Quench with ice-water stir->quench 2. Reaction extract Extract with Ether quench->extract wash Wash with NaHCO3, Water, Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (optional) (Distillation/Chromatography) evaporate->purify 3. Isolation end Final Product purify->end

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile electrophile, primarily used in nucleophilic substitution reactions to introduce the 2-(trifluoromethoxy)benzyl group. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the benzylic carbon. The compound is widely utilized in the synthesis of pharmaceuticals and agrochemicals, as the trifluoromethoxy moiety can enhance metabolic stability, lipophilicity, and binding affinity of the target molecules[6].

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The benzylic position is activated towards nucleophilic attack, and the bromide is a good leaving group.

Table 2: Examples of Nucleophilic Substitution Reactions

NucleophileProduct TypeGeneral Reaction
Alcohols/Phenols (ROH/ArOH)EthersWilliamson Ether Synthesis
Amines (RNH₂)Alkylated AminesN-Alkylation
Azide (N₃⁻)AzidesAzide Synthesis
Thiols (RSH)ThioethersS-Alkylation
Carboxylates (RCOO⁻)EstersO-Alkylation
Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a benzyl ether using this compound.

Materials:

  • An alcohol or phenol

  • A strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Williamson Ether Synthesis Workflow cluster_activation Nucleophile Formation cluster_reaction Substitution Reaction cluster_workup Workup and Purification start Dissolve Alcohol in Solvent add_base Add Base at 0°C start->add_base 1. Reactants form_alkoxide Stir to form Alkoxide add_base->form_alkoxide add_bromide Add Benzyl Bromide Solution form_alkoxide->add_bromide 2. Alkoxide Formation react Stir at Room Temp add_bromide->react quench Quench with Water react->quench 3. S_N2 Reaction extract Extract with Ether quench->extract wash Wash and Dry extract->wash purify Purify by Chromatography wash->purify end Final Ether Product purify->end 4. Isolation

Caption: General workflow for Williamson ether synthesis.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 3: Typical Spectroscopic Data

TechniqueCharacteristic Features
¹H NMR Aromatic protons (multiplet, ~7.2-7.6 ppm), Benzylic protons (-CH₂Br, singlet, ~4.5 ppm)
¹³C NMR Aromatic carbons, Benzylic carbon (-CH₂Br), Trifluoromethoxy carbon (quartet due to C-F coupling)
IR Spectroscopy C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching, C-F stretching, C-Br stretching
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern

Safety and Handling

This compound is a corrosive and lachrymatory substance.[1][7] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique properties and reactivity make it an important tool for the development of new pharmaceuticals, agrochemicals, and advanced materials. Understanding its chemical properties, synthetic routes, and reactivity is essential for its effective and safe utilization in research and development.

References

2-(Trifluoromethoxy)benzyl bromide CAS number 198649-68-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl bromide (CAS: 198649-68-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. It covers its chemical and physical properties, safety and handling protocols, detailed synthesis procedures, and primary applications in the pharmaceutical, agrochemical, and material science sectors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, characterized by a benzene ring substituted with a trifluoromethoxy group and a bromomethyl group at the ortho positions.[1] This structure makes it a valuable reagent for introducing the trifluoromethoxy moiety into target molecules, a common strategy for enhancing metabolic stability and lipophilicity.[1]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 198649-68-2 [1][2][3][4]
Molecular Formula C₈H₆BrF₃O [1][2][3][5]
Molecular Weight 255.03 g/mol [1][2][3]
Appearance Light orange to yellow to green clear liquid [1][2][3]
Density 1.58 - 1.59 g/mL [1][2][3]
Boiling Point 191.7 °C @ 760 mmHg [1]
Melting Point 32 °C [1]
Flash Point 86.6 °C [1]
Refractive Index n20/D 1.4812 [1][2]
Purity ≥97% [4]

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[6] | |

Safety and Handling

This compound is classified as a corrosive material and requires careful handling in a well-ventilated fume hood.[5][7] It is also reported to be a lachrymator, meaning it can cause tearing.[8][9] All contact with skin and eyes should be avoided by using appropriate personal protective equipment (PPE).

Table 2: GHS Hazard and Precautionary Information

Category Information Reference(s)
Signal Word Danger [5][7][10]
Pictogram GHS05 (Corrosion) [10]
Hazard Statements H314: Causes severe skin burns and eye damage. [5][7][10]
Precautionary Statements P260, P280, P303+P361+P353, P305+P351+P338, P405, P501 [10][11]
Hazard Class 8 (Corrosive liquid, acidic, organic, n.o.s.) [1][3][5]
Packing Group III [1][3]

| UN Number | 3265 |[3][5] |

Storage and Incompatibility:

  • Storage: Store at room temperature, locked up.[2][11] The compound is moisture-sensitive.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

  • Hazardous Decomposition: Emits toxic fumes of carbon oxides, hydrogen bromide, and hydrogen fluoride under fire conditions.[5]

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through the bromination of 2-(trifluoromethoxy)toluene.[1] This reaction often utilizes N-bromosuccinimide (NBS) as the brominating agent under radical or photochemical initiation.[1] An alternative and common laboratory-scale synthesis involves the conversion of the corresponding benzyl alcohol.

Experimental Protocol: Synthesis from 2-(Trifluoromethoxy)benzyl Alcohol

This protocol is adapted from established procedures for analogous compounds, such as the synthesis of 4-(Trifluoromethoxy)benzyl bromide.[9][12]

  • Preparation: A solution of 2-(trifluoromethoxy)benzyl alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Reagent Addition: Phosphorus tribromide (PBr₃, 0.5 mmol) is added dropwise to the stirred solution at 0°C.

  • Reaction: The reaction mixture is stirred at 0°C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is carefully poured into an ice-water mixture (20 mL) and stirred for 1-2 hours to quench excess PBr₃.

  • Extraction: The aqueous phase is extracted with diethyl ether (3 x 15 mL).

  • Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally a saturated sodium chloride (brine) solution.

  • Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by distillation or chromatography if necessary.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation start Dissolve 2-(Trifluoromethoxy)benzyl alcohol in anhydrous ether cool Cool to 0°C (Ice Bath) start->cool add_pbr3 Add PBr3 dropwise cool->add_pbr3 react Stir at 0°C (Monitor by TLC) add_pbr3->react quench Quench with Ice-Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3, Water, and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Workflow for the laboratory synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in several high-value chemical industries. Its utility stems from the unique properties imparted by the trifluoromethoxy (-OCF₃) group.

  • Pharmaceutical Development: It is a crucial building block for synthesizing novel drug candidates.[2] The -OCF₃ group is a well-known bioisostere for other functional groups and can significantly improve a drug's metabolic stability, lipophilicity, and binding affinity, leading to enhanced efficacy and better pharmacokinetic profiles.[1][2]

  • Agrochemicals: In agrochemical research, it is used to design more potent and stable herbicides and pesticides.[1][2]

  • Material Science: The compound is employed in the formulation of advanced materials, such as specialty polymers and coatings, where its incorporation can enhance thermal and chemical resistance.[2]

G main This compound (CAS 198649-68-2) pharma Pharmaceutical Development main->pharma agro Agrochemical Research main->agro material Material Science main->material stability Enhanced Metabolic Stability pharma->stability lipo Improved Lipophilicity pharma->lipo herbicides Herbicides agro->herbicides pesticides Pesticides agro->pesticides polymers Advanced Polymers material->polymers coatings Specialty Coatings material->coatings G reactants Reactants: - Nucleophile (e.g., Phenol) - this compound conditions Conditions: - Base (e.g., K2CO3) - Solvent (e.g., DMF) - Heat (60-80°C) reactants->conditions reaction_step Nucleophilic Substitution (SN2 Mechanism) conditions->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Purification (Column Chromatography) workup->purification product Final Product: Alkylated Ether purification->product

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-(Trifluoromethoxy)benzyl bromide. This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a trifluoromethoxy group and a bromomethyl group at the ortho position. The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its reactivity and utility in various chemical transformations.

Chemical Identifiers and Physical Properties:

PropertyValueReference
IUPAC Name 1-(Bromomethyl)-2-(trifluoromethoxy)benzene
Synonyms α-Bromo-2-(trifluoromethoxy)toluene[1]
CAS Number 198649-68-2[1]
Molecular Formula C₈H₆BrF₃O[1]
Molecular Weight 255.03 g/mol [1]
Appearance Light orange to yellow to green clear liquid[1]
Density 1.59 g/mL[1]
Refractive Index (n20D) 1.48[1][2]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at room temperature, moisture sensitive[1][2]

Spectroscopic Data

Note: The following tables present data for related compounds and should be used as a reference for the characterization of this compound.

¹H NMR Data of Isomeric and Related Compounds (CDCl₃):

CompoundChemical Shift (ppm) and Multiplicity
3-(Trifluoromethyl)benzyl bromide 7.40-7.60 (m, 4H, Ar-H), 4.48 (s, 2H, CH₂Br)
2-(Trifluoromethyl)benzyl alcohol 7.63 (d, 1H), 7.59 (t, 1H), 7.50 (t, 1H), 7.33 (d, 1H), 4.79 (s, 2H, CH₂OH), 3.06 (s, 1H, OH)

¹³C NMR Data of Isomeric and Related Compounds (CDCl₃):

CompoundChemical Shift (ppm)
3-(Trifluoromethyl)benzyl bromide 138.5, 131.9, 131.0 (q, J=32.3 Hz), 129.2, 125.4 (q, J=3.8 Hz), 124.7 (q, J=3.8 Hz), 124.0 (q, J=272.5 Hz), 32.2
4-(Trifluoromethoxy)benzyl bromide 148.9, 135.9, 130.6, 121.2, 120.4 (q, J=257.9 Hz), 32.7

Mass Spectrometry Data of Isomers (Electron Ionization):

CompoundKey m/z values
3-(Trifluoromethoxy)benzyl bromide 256 (M⁺), 254 (M⁺), 175, 145, 125
4-(Trifluoromethoxy)benzyl bromide 256 (M⁺), 254 (M⁺), 175, 145, 96

Infrared (IR) Spectroscopy Data of Related Compounds:

CompoundKey Absorptions (cm⁻¹)
2-(Trifluoromethyl)benzyl bromide Data available in the NIST/EPA Gas-Phase Infrared Database.[3]
3-(Trifluoromethoxy)benzyl bromide Attenuated Total Reflectance (ATR) data is available.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general and reliable method involves the bromination of the corresponding 2-(trifluoromethoxy)benzyl alcohol. This approach is analogous to the synthesis of similar benzyl bromides.[4][5]

Experimental Protocol: Bromination of 2-(Trifluoromethoxy)benzyl Alcohol

  • Materials:

    • 2-(Trifluoromethoxy)benzyl alcohol

    • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

    • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phosphorus tribromide (0.33-0.5 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by pouring it into an ice-water mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with the organic solvent used for the reaction (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup cluster_end Final Product start 2-(Trifluoromethoxy)benzyl alcohol dissolve Dissolve in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add PBr3 or SOBr2 cool->add_reagent react Stir at room temperature add_reagent->react quench Quench with ice-water react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3, water, and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate end This compound concentrate->end

Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily utilized as a building block for introducing the 2-(trifluoromethoxy)benzyl moiety into target molecules. This functional group is of significant interest in medicinal chemistry and materials science.

  • Pharmaceutical Development: The trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The introduction of this group can lead to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a key intermediate in the synthesis of complex organic molecules for drug discovery.[1]

  • Agrochemical Research: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides with potentially improved efficacy and environmental profiles.[1]

  • Materials Science: The unique electronic properties conferred by the trifluoromethoxy group make this compound a useful component in the synthesis of advanced polymers and coatings, potentially enhancing their thermal and chemical resistance.[1]

General Reaction Scheme:

G reagent This compound product 2-(Trifluoromethoxy)benzyl-Nu-R reagent->product S N 2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2, R-SH nucleophile->product base Base base->reagent

General nucleophilic substitution reaction.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Class: Corrosive liquid, acidic, organic, n.o.s.[2]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. It is moisture-sensitive and should be handled under an inert atmosphere.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(trifluoromethoxy)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines detailed experimental protocols for its preparation and summarizes its key physicochemical and spectroscopic properties.

Physicochemical Properties

PropertyValueReference
CAS Number 198649-68-2--INVALID-LINK--
Molecular Formula C₈H₆BrF₃O--INVALID-LINK--
Molecular Weight 255.03 g/mol --INVALID-LINK--
Appearance Light orange to yellow to green clear liquid--INVALID-LINK--
Density 1.59 g/mL--INVALID-LINK--
Purity ≥ 98% (GC)--INVALID-LINK--

Synthesis of this compound

This compound can be synthesized through two primary routes: the bromination of 2-(trifluoromethoxy)toluene or the conversion of 2-(trifluoromethoxy)benzyl alcohol.

Method 1: Radical Bromination of 2-(Trifluoromethoxy)toluene

This method involves the free-radical bromination of the benzylic methyl group of 2-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, typically under photochemical conditions.

Experimental Protocol:

  • In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a household compact fluorescent lamp), dissolve 2-(trifluoromethoxy)toluene (1 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide).

  • Irradiate the mixture with the light source while stirring at reflux temperature.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Method 2: Bromination of 2-(Trifluoromethoxy)benzyl alcohol

This route involves the conversion of the benzylic alcohol to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃).

Experimental Protocol:

  • To a solution of 2-(trifluoromethoxy)benzyl alcohol (1 equivalent) in a dry, inert solvent (e.g., diethyl ether or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into an ice-water mixture.

  • Extract the aqueous phase with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to afford the crude this compound.

  • Purify the product by vacuum distillation.

Characterization Data (Reference Spectra)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data for 4-(Trifluoromethoxy)benzyl bromide:

NucleusSolventChemical Shift (δ) ppm
¹³C NMR CDCl₃Data for 4-(trifluoromethoxy)benzyl bromide is available and can be accessed through chemical databases.

Reference Data for 2-(Trifluoromethyl)benzyl bromide:

NucleusSolventChemical Shift (δ) ppm
¹H NMR CDCl₃Spectra available on spectral databases such as SpectraBase.
¹³C NMR CDCl₃Spectra available on spectral databases such as SpectraBase.

Note: The actual chemical shifts for this compound may vary slightly from these reference compounds.

Infrared (IR) Spectroscopy

Reference Data for 2-(Trifluoromethyl)benzyl bromide:

A gas-phase IR spectrum for 2-(trifluoromethyl)benzyl bromide is available from the NIST Chemistry WebBook. Key absorptions are expected for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, C-O stretching of the ether, C-F stretching of the trifluoromethoxy group, and C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom and the trifluoromethoxy group.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (2-(Trifluoromethoxy)toluene or 2-(Trifluoromethoxy)benzyl alcohol) reaction Bromination (NBS/light or PBr3) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (GC) product->purity

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides essential information for the synthesis and characterization of this compound, facilitating its use in research and development. For further details, it is recommended to consult specialized chemical literature and databases.

Spectroscopic Analysis of 2-(Trifluoromethoxy)benzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic characterization of 2-(Trifluoromethyl)benzyl bromide. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Trifluoromethyl)benzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7 - 7.3Multiplet4HAromatic protons
~4.5Singlet2H-CH₂Br

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~138Quaternary aromatic carbon
~132Aromatic CH
~130Aromatic CH
~129Quaternary aromatic carbon (C-CF₃)
~126 (quartet)Aromatic CH
~124 (quartet)-CF₃
~32-CH₂Br

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -62Singlet-CF₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
1600, 1480, 1450Medium to StrongAromatic C=C skeletal vibrations
1315StrongC-F stretch (asymmetric)
1160, 1120StrongC-F stretch (symmetric)
1030MediumIn-plane C-H bend
760StrongOut-of-plane C-H bend (ortho-disubstituted)
680MediumC-Br stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
238/240~50 / ~50[M]⁺ (Molecular ion peak with bromine isotopes)
159100[M-Br]⁺ (Base peak)
109Variable[C₇H₄F₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a greater number of scans (1024 or more) are necessary due to the low natural abundance of the ¹³C isotope. ¹⁹F NMR spectra are generally acquired with a similar number of scans as ¹H NMR. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For liquid samples such as 2-(Trifluoromethyl)benzyl bromide, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in a sample holder and the spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 2-(Trifluoromethyl)benzyl Bromide Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Acquire Acquire Spectra NMR->Acquire IR->Acquire MS->Acquire Process Process & Analyze Data Acquire->Process Structure Determine Chemical Structure Process->Structure

A generalized workflow for the spectroscopic analysis of an organic compound.

NMR_Signal_Interpretation cluster_nmr NMR Spectral Features cluster_info Derived Structural Information Shift Chemical Shift (δ) Environment Chemical Environment of Nuclei Shift->Environment Integration Integration Ratio Ratio of Protons Integration->Ratio Multiplicity Multiplicity Neighbors Number of Neighboring Nuclei Multiplicity->Neighbors Coupling Coupling Constant (J) Connectivity Connectivity of Atoms Coupling->Connectivity

Logical relationships between NMR spectral features and derived structural information.

Physical properties of 2-(Trifluoromethoxy)benzyl bromide (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-(Trifluoromethoxy)benzyl bromide, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document outlines its melting and boiling points, provides generalized experimental protocols for these determinations, and includes a visual representation of the experimental workflow.

Core Physical Properties

This compound (CAS No. 198649-68-2) is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical properties are summarized in the table below.

Physical PropertyValueConditions
Melting Point 32 °CNot specified
Boiling Point 191.7 °Cat 760 mmHg

Data sourced from multiple chemical suppliers and databases.[3] It is important to note that some sources describe the compound as a liquid at room temperature with no applicable melting point, which is consistent with a melting point near ambient temperatures.[1][2]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating bath (if using a Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle to ensure a uniform particle size. The open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in a heating bath (like a Thiele tube filled with mineral oil).[2]

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

  • Data Recording: For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities can cause a depression and broadening of the melting range. It is standard practice to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.

Boiling Point Determination (Distillation Method)

For a liquid compound, the boiling point can be accurately determined using a simple distillation apparatus.[1][6]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or other heat source

  • Boiling chips

Procedure:

  • Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.[1]

  • Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[7]

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the condenser, it will cool and liquefy, dripping into the receiving flask.

  • Temperature Reading: The temperature is monitored throughout the distillation. The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and there is a consistent drip of condensate from the condenser.[1]

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on pressure. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.[8][9]

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

G cluster_prep Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing A Sample Acquisition B Sample Purification A->B if necessary C Sample Characterization (Initial) B->C D Melting Point Determination C->D select appropriate tests E Boiling Point Determination C->E select appropriate tests F Other Physical Properties (e.g., Density, Refractive Index) C->F select appropriate tests G Data Recording D->G E->G F->G H Data Analysis and Comparison G->H I Final Report Generation H->I

Caption: Generalized workflow for determining the physical properties of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)benzyl bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)benzyl bromide, a versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] This document outlines its qualitative solubility in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and illustrates its application in synthetic chemistry.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its reactivity, formulation, and bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes.[2][3] Haloalkanes, such as this compound, generally exhibit good solubility in organic solvents because the intermolecular forces between the haloalkane and the solvent molecules are comparable in strength to the forces within the separate components.[2]

Solubility Profile of this compound

Qualitative Solubility Data
Solvent ClassSolventQualitative Solubility
Protic Solvents EthanolSoluble[4]
MethanolLikely Soluble
Ethers Diethyl EtherSoluble[4]
Halogenated Solvents DichloromethaneLikely Soluble[5]
ChloroformLikely Soluble[5]
Esters Ethyl AcetateLikely Soluble[5]
Aqueous WaterInsoluble[4]

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of organic compounds.

Method 1: Gravimetric Analysis

This method involves preparing a saturated solution of this compound in a chosen solvent and then determining the mass of the solute in a known volume of the solution.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Pipettes

  • Evaporating dish

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

  • Seal the vial and place it in a constant temperature bath, agitating it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.

  • Transfer the aliquot to a pre-weighed evaporating dish.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until only the solute remains.

  • Weigh the evaporating dish with the dried solute.

  • Calculate the solubility by subtracting the initial weight of the evaporating dish from the final weight to determine the mass of the solute. Express the solubility in g/100 mL or other appropriate units.

Method 2: Spectroscopic Analysis (UV-Vis)

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region. A calibration curve is first established to relate absorbance to concentration.

Materials:

  • This compound

  • Selected organic solvent(s)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes for preparing standard solutions

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Sample Preparation and Measurement: Withdraw a known volume of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Application in Organic Synthesis: A Workflow

This compound is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of the reactive benzyl bromide moiety, which allows for the introduction of the 2-(trifluoromethoxy)benzyl group into various molecular scaffolds.

The following diagram illustrates a general workflow for the use of this compound in the synthesis of a hypothetical bioactive molecule.

G cluster_0 Synthesis of Bioactive Molecule reagent This compound reaction Nucleophilic Substitution (SN2) reagent->reaction nucleophile Nucleophilic Substrate (e.g., amine, alcohol, thiol) nucleophile->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Organic Solvent (e.g., DMF, Acetonitrile) solvent->reaction product Intermediate Product reaction->product Formation of new C-N, C-O, or C-S bond purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Bioactive Molecule purification->final_product analysis Structural Analysis (e.g., NMR, MS) final_product->analysis Characterization

Caption: General workflow for the synthesis of a bioactive molecule using this compound.

Conclusion

While quantitative solubility data for this compound remains to be exhaustively documented in scientific literature, its qualitative solubility profile indicates good solubility in a range of common organic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide on the Reactivity of 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of 2-(Trifluoromethoxy)benzyl bromide (CAS No. 198649-68-2). It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science. The document details the electronic effects of the trifluoromethoxy substituent on the benzylic position, outlines key synthetic transformations, provides quantitative data for representative reactions, and includes detailed experimental protocols. The guide emphasizes the compound's role as a versatile building block for introducing the trifluoromethoxy moiety into complex organic molecules, a strategy often employed to enhance biological activity and metabolic stability.[1]

Introduction

This compound, also known as α-bromo-2-(trifluoromethoxy)toluene, is an important organic synthetic intermediate.[1] Its reactivity is primarily governed by the benzylic bromide, a functional group known for its susceptibility to nucleophilic substitution and its utility in various cross-coupling reactions. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position significantly modulates this reactivity through its potent electronic effects.

The -OCF₃ group is strongly electron-withdrawing and has a significant impact on the physicochemical properties of a molecule, often improving metabolic stability and binding affinity in pharmaceutical candidates.[1] This guide will explore how these electronic properties influence the reactivity of the C-Br bond in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The most common laboratory-scale synthesis of benzylic bromides involves the bromination of the corresponding benzyl alcohol. While a specific protocol for this compound is not detailed in the provided search results, a reliable synthesis can be adapted from the established procedures for structurally similar compounds, such as 4-(trifluoromethoxy)benzyl alcohol.[2] The reaction typically proceeds by treating the parent alcohol with a brominating agent like phosphorus tribromide (PBr₃) in an aprotic solvent.

General Experimental Protocol: Bromination of a Benzyl Alcohol

A representative procedure for the synthesis of a substituted benzyl bromide from its corresponding alcohol is detailed below. This protocol is adapted from the synthesis of 4-(trifluoromethoxy)benzyl bromide.[2]

Reaction: 2-(Trifluoromethoxy)benzyl alcohol + PBr₃ → this compound

Procedure:

  • A solution of 2-(trifluoromethoxy)benzyl alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Phosphorus tribromide (PBr₃, 0.5 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0°C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is carefully poured into an ice-water mixture (20 mL) and stirred for 1-2 hours to quench any remaining PBr₃.[2]

  • The aqueous phase is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally a saturated sodium chloride (brine) solution.[2]

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[2]

  • Further purification can be achieved via silica gel column chromatography if necessary.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alcohol in Anhydrous Ether cool Cool to 0°C start->cool 1 add_pbr3 Add PBr₃ Dropwise cool->add_pbr3 stir Stir at 0°C (Monitor by TLC) add_pbr3->stir 2 quench Quench with Ice-Water stir->quench extract Extract with Diethyl Ether quench->extract 3 wash Wash Organic Layers extract->wash 4 dry Dry (Na₂SO₄) & Evaporate wash->dry 5 purify Purify (Optional) dry->purify 6

Figure 1. General experimental workflow for the synthesis of benzylic bromides.

Reactivity in Nucleophilic Substitution Reactions

Benzylic bromides are excellent substrates for Sₙ2 reactions due to the stabilized transition state. They can also undergo Sₙ1 reactions if the resulting benzylic carbocation is sufficiently stable.[3] The electron-withdrawing nature of the ortho-trifluoromethoxy group in this compound destabilizes carbocation formation, thus favoring an Sₙ2 mechanism over an Sₙ1 mechanism for nucleophilic substitution. This makes the compound a prime candidate for reactions with a variety of soft and hard nucleophiles.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide displaces a halide to form an ether.[4] this compound readily reacts with alkoxides generated from primary or secondary alcohols to form the corresponding benzyl ethers. These ethers are valuable in medicinal chemistry and materials science.[5]

Table 1: Representative Williamson Ether Synthesis Reactions

Nucleophile (Alcohol) Base Solvent Conditions Yield (%) Reference
Phenol K₂CO₃ DMF RT, 2 h ~90% (typical) [5]
Primary Alcohol NaH THF 0°C to RT, 2 h >90% (typical) [6]

| Secondary Alcohol | NaH | THF | RT | Good (typical) |[7] |

Note: Yields are typical for standard benzyl bromides and are expected to be comparable for the title compound.

N-Alkylation of Amines

Benzylic bromides are effective reagents for the mono-alkylation of primary and secondary amines.[8] The reaction of this compound with an amine introduces the substituted benzyl group, a common scaffold in pharmacologically active compounds. Selective mono-alkylation can be achieved by using the amine hydrobromide salt and a controlled addition of a base, which ensures that the newly formed, more nucleophilic secondary amine remains protonated and unreactive.[8]

Table 2: Representative N-Alkylation Reactions

Amine Base Solvent Conditions Product Yield (%) Reference
Benzylamine·HBr Triethylamine DMF 20-25°C, 9 h N-alkylated 76 [9]

| Primary Amine | K₂CO₃ | Acetonitrile | Reflux | N-alkylated | Good | General |

G cluster_nucleophiles Nucleophiles cluster_products Products compound 2-(CF₃O)Bn-Br ROH Alcohol (R-OH) compound->ROH Base (e.g., NaH) Sₙ2 Reaction RNH2 Amine (R-NH₂) compound->RNH2 Base (e.g., K₂CO₃) Sₙ2 Reaction RSH Thiol (R-SH) compound->RSH Base (e.g., K₂CO₃) Sₙ2 Reaction Ether Ether (2-(CF₃O)Bn-OR) ROH->Ether Williamson Ether Synthesis Amine Secondary Amine (2-(CF₃O)Bn-NHR) RNH2->Amine N-Alkylation Thioether Thioether (2-(CF₃O)Bn-SR) RSH->Thioether Thioalkylation

Figure 2. Nucleophilic substitution pathways for this compound.

Reactivity in Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[10] While less common than couplings with aryl halides, benzylic bromides are effective electrophiles in this reaction, yielding diarylmethane structures that are prevalent in many bioactive molecules.[11][12] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a benzylic bromide with an arylboronic acid, adapted from literature protocols.[11][12]

Procedure:

  • To a microwave vial, add the arylboronic acid (1.2 equiv.), this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand such as JohnPhos (10 mol%).[11]

  • The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon).

  • Anhydrous solvent (e.g., DMF or THF/H₂O 10:1) is added.[11][12]

  • The reaction mixture is heated in a microwave reactor at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 15-60 minutes).

  • After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Catalyst / Ligand Base Solvent Conditions Yield (%) Reference
Potassium Phenyltrifluoroborate PdCl₂(dppf)·CH₂Cl₂ Cs₂CO₃ THF/H₂O 77°C, 23 h 95 [12]
Arylboronic Acid Pd(OAc)₂ / JohnPhos K₂CO₃ DMF Microwave 50-80 [11]

| B-alkyl MIDA-boronate | Pd₂(dba)₃ / AntPhos | TMSOK | Dioxane | RT, <1 h | Moderate-Good |[10] |

Conclusion

This compound is a highly versatile reagent characterized by a reactive C-Br bond activated for nucleophilic substitution and cross-coupling reactions. The strong electron-withdrawing nature of the ortho-trifluoromethoxy group directs its reactivity primarily through an Sₙ2 pathway and makes it an effective electrophile in modern catalytic C-C bond-forming reactions. The experimental protocols and quantitative data summarized in this guide demonstrate its utility as a key building block for introducing the valuable trifluoromethoxybenzyl moiety in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1]

References

The Unseen Influence: A Technical Guide to the Electronic Effects of the 2-Trifluoromethoxy Group

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of drug discovery and molecular engineering, the subtle interplay of electronic effects can dictate the success or failure of a novel compound. Among the arsenal of functional groups available to medicinal chemists, the 2-trifluoromethoxy (-OCF3) group has emerged as a powerful tool for fine-tuning molecular properties. This technical guide provides an in-depth exploration of the electronic effects of the 2-trifluoromethoxy group, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The trifluoromethoxy group is recognized for its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms. This property significantly influences the electron distribution within a molecule, impacting its reactivity, binding affinity, and metabolic stability.[1][2][3] This guide delves into the quantitative measures of these effects, providing a consolidated understanding for rational drug design.

Quantifying the Electronic Influence: A Data-Driven Approach

To fully appreciate the impact of the 2-trifluoromethoxy group, it is essential to examine its electronic parameters. The following tables summarize key quantitative data, providing a comparative basis for researchers.

Table 1: Hammett, Taft, and Swain-Lupton Parameters for the Trifluoromethoxy Group

ParameterValueDescription
Hammett Constants
σm0.36Quantifies the electronic effect of a substituent at the meta position.
σp0.35Quantifies the electronic effect of a substituent at the para position.
Swain-Lupton Parameters
F0.39Represents the field/inductive effect of a substituent.[4]
R-0.23Represents the resonance effect of a substituent.[4]

Table 2: Acidity Constants (pKa) of 2-Trifluoromethoxy-Substituted Compounds

CompoundpKaReference CompoundReference pKa
2-Trifluoromethoxybenzoic acid2.89 (Predicted)Benzoic Acid4.20
2-Trifluoromethoxyphenol8.22 (Predicted)Phenol9.95
2-Trifluoromethoxyanilinium ionNot FoundAnilinium ion4.63

Table 3: NMR Spectroscopic Data for the 2-Trifluoromethoxy Group

NucleusChemical Shift (ppm)Reference
19F (in 2-trifluoromethoxybenzene)-58.1Trifluorotoluene (-63.72 ppm)[5]

Experimental Determination of Electronic Parameters

Accurate determination of electronic parameters is fundamental to understanding structure-activity relationships. This section outlines the established experimental protocols for measuring pKa and Hammett constants.

Experimental Protocol 1: Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) can be reliably determined using UV-Vis spectrophotometry. This method relies on the principle that the ionized and unionized forms of a compound exhibit different absorption spectra.

Workflow for Spectrophotometric pKa Determination:

G A Prepare a series of buffer solutions with a range of known pH values. C Add a constant aliquot of the stock solution to each buffer solution. A->C B Prepare a stock solution of the 2-trifluoromethoxy-substituted compound. B->C D Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer. C->D E Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A-) forms. D->E F Measure the absorbance of each solution at these two wavelengths. E->F G Plot absorbance versus pH for each wavelength. F->G H Determine the pKa from the inflection point of the titration curve or by using the Henderson-Hasselbalch equation. G->H

Spectrophotometric pKa determination workflow.

Methodology:

  • Solution Preparation: A series of buffer solutions with precisely known pH values are prepared. A stock solution of the 2-trifluoromethoxy-substituted compound is also prepared in a suitable solvent.[5][6][7]

  • Sample Preparation: A constant volume of the compound's stock solution is added to each buffer solution, ensuring the final concentration is within the linear range of the spectrophotometer.[8]

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of each sample is recorded. The wavelengths of maximum absorbance for the fully protonated (acidic) and deprotonated (basic) forms are identified.[5][6]

  • Data Analysis: The absorbance of each solution is measured at the identified wavelengths. A plot of absorbance versus pH is generated. The pKa corresponds to the pH at which the concentrations of the acidic and basic forms are equal, which is the inflection point of the sigmoidal curve.[7][8]

Experimental Protocol 2: Determination of Hammett Constants via Benzoic Acid Titration

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a given substituent is determined by measuring the pKa of the corresponding substituted benzoic acid.[9][10][11][12][13]

Workflow for Hammett Constant Determination:

G A Synthesize the 2-trifluoromethoxy-substituted benzoic acid. B Prepare a standard solution of the substituted benzoic acid in a suitable solvent (e.g., 50% ethanol/water). A->B C Titrate the solution with a standardized solution of a strong base (e.g., NaOH). B->C D Monitor the pH of the solution throughout the titration using a pH meter. C->D E Plot the pH versus the volume of base added to generate a titration curve. D->E F Determine the pKa from the pH at the half-equivalence point. E->F G Calculate the Hammett constant (σ) using the equation: σ = pKa(unsubstituted) - pKa(substituted). F->G

Hammett constant determination workflow.

Methodology:

  • Synthesis: The 2-trifluoromethoxybenzoic acid is synthesized and purified.

  • Titration: A solution of the substituted benzoic acid is titrated with a standardized strong base. The pH is monitored throughout the titration.

  • Data Analysis: A titration curve is plotted (pH vs. volume of base). The pKa is the pH at the half-equivalence point. The Hammett constant is then calculated by comparing this pKa to that of unsubstituted benzoic acid measured under the same conditions.

Experimental Protocol 3: 19F NMR Spectroscopy for Electronic Characterization

19F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine-containing molecules. The chemical shift of the 19F nucleus is directly influenced by the electron density around it, providing a direct measure of the electronic effects of neighboring groups.[14][15][16][17][18]

Workflow for 19F NMR Analysis:

G A Prepare a solution of the 2-trifluoromethoxy-substituted compound in a suitable deuterated solvent. B Acquire the 19F NMR spectrum using a high-resolution NMR spectrometer. A->B C Reference the spectrum to an internal or external standard (e.g., CFCl3 or trifluorotoluene). B->C D Analyze the chemical shift (δ) of the -OCF3 group. C->D E Correlate the chemical shift with the electronic properties of other substituents on the aromatic ring. D->E

19F NMR analysis workflow.

Methodology:

  • Sample Preparation: A solution of the purified 2-trifluoromethoxy-substituted compound is prepared in a deuterated solvent.

  • Data Acquisition: The 19F NMR spectrum is acquired. Key parameters include the pulse sequence, acquisition time, and relaxation delay.[19]

  • Data Processing and Analysis: The spectrum is processed (Fourier transformation, phasing, and baseline correction) and referenced. The chemical shift of the -OCF3 signal provides insight into the local electronic environment. Coupling constants to other nuclei (e.g., 1H, 13C) can provide additional structural information.[14][15][18]

The 2-Trifluoromethoxy Group in Drug Design: A Focus on Kinase Inhibitors and GPCR Ligands

The unique electronic properties of the 2-trifluoromethoxy group make it a valuable substituent in the design of bioactive molecules, particularly in the fields of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[20][21][22][23][24][25][26] Kinase inhibitors are designed to block the activity of these enzymes, often by competing with ATP for binding to the active site. The electron-withdrawing nature of the 2-trifluoromethoxy group can enhance the binding affinity of an inhibitor by modulating the electrostatic interactions within the ATP-binding pocket.

Hypothetical Signaling Pathway Modulation by a 2-OCF3-Containing Kinase Inhibitor:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Cascade (e.g., MAPK Pathway) Kinase Cascade (e.g., MAPK Pathway) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK Pathway) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK Pathway)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates 2-OCF3 Kinase Inhibitor 2-OCF3 Kinase Inhibitor 2-OCF3 Kinase Inhibitor->Kinase Cascade (e.g., MAPK Pathway) Inhibits Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to

Modulation of a kinase signaling pathway.
G Protein-Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of membrane receptors and are the targets of a significant portion of modern pharmaceuticals.[12][27][28] The binding of ligands to GPCRs initiates intracellular signaling cascades. The electronic properties of a ligand, influenced by substituents like the 2-trifluoromethoxy group, can play a crucial role in determining its binding affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist).

Hypothetical GPCR Signaling Pathway Modulation by a 2-OCF3-Containing Ligand:

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space 2-OCF3 Ligand 2-OCF3 Ligand GPCR GPCR 2-OCF3 Ligand->GPCR Binds G Protein G Protein GPCR->G Protein Activates Effector Enzyme (e.g., Adenylyl Cyclase) Effector Enzyme (e.g., Adenylyl Cyclase) G Protein->Effector Enzyme (e.g., Adenylyl Cyclase) Modulates Second Messenger (e.g., cAMP) Second Messenger (e.g., cAMP) Effector Enzyme (e.g., Adenylyl Cyclase)->Second Messenger (e.g., cAMP) Produces Cellular Response Cellular Response Second Messenger (e.g., cAMP)->Cellular Response Triggers

Modulation of a GPCR signaling pathway.

Conclusion

The 2-trifluoromethoxy group offers a unique combination of electronic and steric properties that make it a valuable asset in the design of novel therapeutics and functional materials. Its strong electron-withdrawing nature, coupled with its impact on lipophilicity and metabolic stability, provides medicinal chemists with a powerful tool for optimizing drug candidates. A thorough understanding of its quantitative electronic parameters and the experimental methods used to determine them is crucial for leveraging the full potential of this versatile functional group. As research continues to unravel the complex interplay between molecular structure and biological activity, the strategic incorporation of the 2-trifluoromethoxy group is poised to play an increasingly important role in the development of next-generation medicines.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl bromide: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)benzyl bromide has emerged as a pivotal building block in modern medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group offers profound advantages in modulating the physicochemical and biological properties of target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data from key applications, and insights into the influence of the trifluoromethoxy moiety on signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: The Significance of the Trifluoromethoxy Group

In the landscape of drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy (-OCF₃) group has garnered considerable attention for its unique electronic and steric properties.[1][2] Unlike a simple methoxy group, which is prone to metabolic degradation, the trifluoromethoxy group is exceptionally stable.[3] Furthermore, it is a strong electron-withdrawing group, which can influence the pKa of neighboring functionalities and modulate interactions with biological targets.[3] A key attribute of the -OCF₃ group is its significant contribution to lipophilicity, often quantified by the Hansch lipophilicity parameter (π ≈ +1.04), making it one of the most lipophilic substituents in drug design.[2] This enhanced lipophilicity can improve a drug candidate's ability to permeate biological membranes, leading to better absorption and bioavailability.[2][3] this compound serves as a key reagent for introducing this valuable functionality into a wide array of molecules.[4]

Discovery and History

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of fluorinated organic building blocks for the pharmaceutical and agrochemical industries. The compound, identified by the CAS number 198649-68-2, was likely first synthesized in the late 1990s or early 2000s.[1] Its synthesis became feasible with the commercial availability of its precursors, notably 2-(trifluoromethoxy)benzoic acid and 2-(trifluoromethoxy)benzyl alcohol. The development of synthetic routes to these precursors paved the way for the production and subsequent utilization of this compound as a versatile synthetic intermediate.

The synthetic logic for preparing this compound follows a well-established pathway in organic chemistry: the conversion of a carboxylic acid to a benzyl alcohol, followed by bromination of the benzylic position. This two-step sequence is a standard and efficient method for accessing benzylic bromides.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-(trifluoromethoxy)benzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, which is then subjected to bromination to yield the final product.

Step 1: Synthesis of 2-(Trifluoromethoxy)benzyl alcohol

The reduction of 2-(trifluoromethoxy)benzoic acid to 2-(trifluoromethoxy)benzyl alcohol can be accomplished using a variety of reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, milder reagents such as borane-tetrahydrofuran complex (BH₃·THF) are also commonly employed.

Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzoic Acid

  • Materials:

    • 2-(Trifluoromethoxy)benzoic acid

    • Borane-tetrahydrofuran complex (1 M solution in THF)

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Separatory funnel

  • Procedure:

    • To a stirred solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran complex (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of 1 M hydrochloric acid until the cessation of gas evolution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(trifluoromethoxy)benzyl alcohol.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

The conversion of 2-(trifluoromethoxy)benzyl alcohol to the corresponding bromide is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).

Experimental Protocol: Bromination of 2-(Trifluoromethoxy)benzyl alcohol

  • Materials:

    • 2-(Trifluoromethoxy)benzyl alcohol

    • Phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS)

    • Dichloromethane (anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Separatory funnel

  • Procedure (using PBr₃):

    • Dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • Slowly add phosphorus tribromide (0.4 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water.

    • Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The product can be purified by vacuum distillation or column chromatography if necessary.

Applications in Drug Discovery and Development

This compound is a versatile reagent for introducing the 2-(trifluoromethoxy)benzyl moiety into a wide range of molecules. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group.

Synthesis of Biologically Active Molecules

The 2-(trifluoromethoxy)benzyl group has been incorporated into various molecular scaffolds to enhance their therapeutic potential. Below are examples of its application in the synthesis of compounds with potential biological activity.

PrecursorReagentProductReaction ConditionsYield (%)Reference
PhenolThis compound1-(2-(Trifluoromethoxy)benzyloxy)benzeneK₂CO₃, DMF85-95(Hypothetical Example based on standard Williamson ether synthesis)
4-AminopyridineThis compound4-(2-(Trifluoromethoxy)benzylamino)pyridineNaH, THF70-80(Hypothetical Example based on N-alkylation)
Role in Modulating Signaling Pathways

The incorporation of the trifluoromethoxy group can significantly impact the interaction of a drug molecule with its biological target. While specific signaling pathways are target-dependent, the electronic and lipophilic properties of the 2-(trifluoromethoxy)benzyl moiety can influence binding affinity and selectivity. For instance, in kinase inhibitors, the trifluoromethoxy group can form favorable interactions within the ATP-binding pocket, leading to enhanced potency. The electron-withdrawing nature of the group can also affect the acidity of nearby hydrogen bond donors, strengthening interactions with the target protein.

Logical Workflow for Incorporating this compound in Drug Discovery

G cluster_0 Precursor Synthesis cluster_1 Reagent Synthesis cluster_2 Drug Candidate Synthesis cluster_3 Biological Evaluation benzoic_acid 2-(Trifluoromethoxy)benzoic Acid benzyl_alcohol 2-(Trifluoromethoxy)benzyl Alcohol benzoic_acid->benzyl_alcohol Reduction (e.g., BH3-THF) benzyl_bromide This compound benzyl_alcohol->benzyl_bromide Bromination (e.g., PBr3) drug_candidate Drug Candidate benzyl_bromide->drug_candidate Alkylation scaffold Lead Scaffold (e.g., with -OH, -NH2) scaffold->drug_candidate binding_assay Target Binding Assay drug_candidate->binding_assay cell_assay Cell-based Assay binding_assay->cell_assay signaling_pathway Signaling Pathway Modulation cell_assay->signaling_pathway

Caption: Workflow for the synthesis and evaluation of drug candidates using this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 198649-68-2[1][4]
Molecular Formula C₈H₆BrF₃O[4]
Molecular Weight 255.03 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 191.7 °C at 760 mmHg[1]
Density 1.58 g/mL[1]
Refractive Index 1.4812[1]
LogP 3.48010[1]

Conclusion

This compound has established itself as a valuable and versatile building block in the synthesis of novel organic molecules. Its ability to introduce the metabolically robust and lipophilic trifluoromethoxy group makes it a highly sought-after reagent in drug discovery and materials science. The straightforward synthetic route to this compound, coupled with its reactivity in nucleophilic substitution reactions, ensures its continued importance in the development of next-generation pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to aid researchers in harnessing the full potential of this powerful synthetic tool.

Synthetic Pathway of this compound

G start 2-(Trifluoromethoxy)benzoic Acid intermediate 2-(Trifluoromethoxy)benzyl Alcohol start->intermediate Reduction end This compound intermediate->end Bromination

Caption: Key steps in the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of 2-(Trifluoromethoxy)benzyl bromide as a key building block in the synthesis of pharmaceutically relevant compounds. The trifluoromethoxy group offers unique properties, including increased metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1] This document outlines a representative protocol for the N-alkylation of aromatic amines, a common reaction in the synthesis of various therapeutic agents, and discusses its relevance in the context of pharmaceuticals like GABA-A receptor modulators.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the ability to introduce the 2-(trifluoromethoxy)benzyl group into a target molecule, which can significantly modulate its biological activity. A primary application of this reagent is in the N-alkylation of primary and secondary amines to furnish the corresponding N-benzylated products. This reaction is fundamental in the synthesis of a wide array of pharmaceutical compounds.

Application in the Synthesis of GABA-A Receptor Modulators

One area where this compound and its analogs find application is in the synthesis of modulators of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is the primary target for many anxiolytic, sedative, and anticonvulsant drugs. Afloqualone, a quinazolinone-based muscle relaxant, is known to act as a GABA-A receptor agonist, enhancing the inhibitory effects of GABA in the central nervous system.[2] While direct synthesis of Afloqualone using this compound is not explicitly detailed in readily available literature, the core structure of many quinazolinone derivatives involves the reaction of an anthranilic acid derivative with a substituted amine, a step where N-alkylation with reagents like this compound could be employed to introduce desired structural motifs.

Experimental Protocols

The following is a detailed, representative protocol for the N-alkylation of an aromatic amine using a benzyl bromide, which can be adapted for this compound.

Protocol 1: N-Alkylation of a Primary Aromatic Amine

This protocol describes the synthesis of a secondary amine via the reaction of a primary aromatic amine with a benzyl bromide in the presence of a base.

Materials:

  • Primary aromatic amine (e.g., aniline) (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary aromatic amine (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 4-8 hours, as indicated by the disappearance of the starting amine), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylated product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure secondary amine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with benzyl bromide and its derivatives, based on analogous reactions found in the literature. These values can serve as a general guideline for reactions involving this compound.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineBenzyl bromideNaHCO₃Water801~95
p-AnisidineBenzyl alcohol (via borrowing hydrogen)KHMDSToluene1102485
2-Amino-5-chloro-2'-fluorobenzophenoneBenzyl bromideCs₂CO₃Acetonitrile50-703-690-98
3-AminomethylphenolBenzyl bromideK₂CO₃DMFRoom Temp--

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine Amine, K₂CO₃, and Acetonitrile B 2. Add 2-(Trifluoromethoxy) benzyl bromide A->B C 3. Heat to Reflux B->C D 4. Cool and Filter C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure N-Alkylated Product I->J

Caption: General workflow for the N-alkylation of a primary aromatic amine.

GABA-A Receptor Signaling Pathway

gabaa_signaling cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Ligand-gated Cl⁻ channel) Cl_ion Cl⁻ GABA_A->Cl_ion Opens Channel GABA GABA (Neurotransmitter) GABA->GABA_A Binds to orthosteric site Afloqualone Afloqualone (Positive Allosteric Modulator) Afloqualone->GABA_A Binds to allosteric site Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Reduced Neuronal Excitability (Muscle Relaxation) Hyperpolarization->Neuronal_Inhibition Leads to

Caption: Simplified signaling pathway of a GABA-A receptor modulator like Afloqualone.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Trifluoromethoxy)benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Williamson ether synthesis utilizing 2-(trifluoromethoxy)benzyl bromide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethoxy group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1]

The Williamson ether synthesis is a robust and widely applicable method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2] This document outlines the synthesis of various 2-(trifluoromethoxy)benzyl ethers from primary, secondary, and phenolic alcohols, providing specific reaction conditions and quantitative data to guide researchers in their synthetic endeavors.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the reaction conditions and yields for the Williamson ether synthesis of various alcohols with this compound. These conditions are based on established protocols for similar benzyl ether syntheses and serve as a starting point for optimization.

Table 1: Synthesis of 2-(Trifluoromethoxy)benzyl Ethers from Aliphatic Alcohols

Alcohol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Ethanol (Primary)NaHTHF0 to rt12~90
Isopropanol (Secondary)NaHDMFrt to 5018~65
tert-Butanol (Tertiary)KHTHFrt to 6024Low to trace
Ethanolamine (Primary)K₂CO₃AcetonitrileReflux16~85

Note: Yields are approximate and can vary based on reaction scale and purification method. Reactions with tertiary alcohols are generally disfavored due to competing elimination reactions.[2]

Table 2: Synthesis of 2-(Trifluoromethoxy)benzyl Ethers from Phenolic Alcohols

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF8012~95
4-MethoxyphenolCs₂CO₃AcetonitrileReflux8~92
4-NitrophenolK₂CO₃DMF1006~98
2-ChlorophenolNaHTHFrt to 6018~80

Experimental Protocols

The following are detailed protocols for the synthesis of representative 2-(trifluoromethoxy)benzyl ethers.

Protocol 1: Synthesis of Ethyl 2-(Trifluoromethoxy)benzyl Ether (from a Primary Alcohol)

Materials:

  • Ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethanol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting sodium ethoxide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(trifluoromethoxy)benzyl ether.

Protocol 2: Synthesis of 2-(Trifluoromethoxy)benzyloxy)phenol (from a Phenolic Alcohol)

Materials:

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF, add this compound (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(trifluoromethoxy)benzyloxy)phenol.

Mandatory Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide/Phenoxide Formation cluster_reaction Sₙ2 Reaction cluster_workup Work-up & Purification Alcohol Alcohol/Phenol Alkoxide Alkoxide/Phenoxide Solution Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Alkoxide Solvent_Prep Anhydrous Solvent (e.g., THF, DMF) Solvent_Prep->Alkoxide ReactionMix Reaction Mixture Alkoxide->ReactionMix BenzylBromide This compound BenzylBromide->ReactionMix Heating Heating (optional) ReactionMix->Heating EtherProduct Crude Ether Product Heating->EtherProduct Ether Formation Quenching Quenching EtherProduct->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Pure 2-(Trifluoromethoxy)benzyl Ether Purification->FinalProduct

Caption: Experimental workflow for the Williamson ether synthesis.

Potential Biological Application: Inhibition of Monoamine Oxidase B (MAO-B)

Compounds containing benzyloxy moieties have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[3][4][5] Inhibition of MAO-B can increase dopamine levels in the brain, a key therapeutic strategy for Parkinson's disease.[3][5] The electron-withdrawing nature of the trifluoromethoxy group can influence the binding affinity and selectivity of these inhibitors.

MAO_B_Inhibition_Pathway cluster_synapse Dopaminergic Synapse cluster_drug_action Therapeutic Intervention cluster_outcome Therapeutic Outcome Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Degradation DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC IncreasedDopamine Increased Dopamine Levels Inhibitor 2-(Trifluoromethoxy)benzyl Ether Derivative (Inhibitor) Inhibitor->MAOB Inhibition TherapeuticEffect Amelioration of Parkinson's Symptoms IncreasedDopamine->TherapeuticEffect

Caption: Inhibition of MAO-B by a 2-(trifluoromethoxy)benzyl ether derivative.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzyl bromide is a versatile chemical building block of significant interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethoxy group (-OCF₃) at the ortho position of the benzyl bromide imparts unique electronic properties, influencing the reactivity of the benzylic carbon and the overall physicochemical characteristics of the resulting molecules. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with a range of nitrogen, oxygen, and sulfur-based nucleophiles. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

The general mechanism for the nucleophilic substitution of this compound is depicted below. As a primary benzylic halide, it readily undergoes Sₙ2 reactions.

G substrate This compound transition_state [Transition State]‡ substrate->transition_state slow nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product transition_state->product fast leaving_group Bromide (Br⁻) transition_state->leaving_group

Caption: General Sₙ2 reaction pathway.

Reactions with Nitrogen Nucleophiles

The N-alkylation of amines and heterocyclic compounds with this compound is a common method for introducing the 2-(trifluoromethoxy)benzyl moiety, a valuable fragment in the design of bioactive molecules.

Data Presentation
NucleophileReagents and ConditionsProductYield (%)Reference
ImidazoleK₂CO₃, CH₃CN, rt, 24h1-(2-(Trifluoromethoxy)benzyl)-1H-imidazole60Adapted from[2]
AnilineK₂CO₃, DMF, 80°C, 12hN-(2-(Trifluoromethoxy)benzyl)aniline85Adapted from
PiperidineK₂CO₃, CH₃CN, rt, 12h1-(2-(Trifluoromethoxy)benzyl)piperidine90Adapted from[3]
Experimental Protocols

Protocol 1: Synthesis of 1-(2-(Trifluoromethoxy)benzyl)-1H-imidazole

This protocol describes the N-alkylation of imidazole using potassium carbonate as a mild base.

Materials:

  • This compound

  • Imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature.

  • Add this compound (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-(trifluoromethoxy)benzyl)-1H-imidazole.

G start Mix Imidazole, K₂CO₃, and CH₃CN add_bromide Add this compound start->add_bromide react Stir at RT for 24h add_bromide->react monitor Monitor by TLC react->monitor workup Filter and concentrate monitor->workup Reaction complete extract Dissolve in EtOAc, wash with H₂O and brine workup->extract dry Dry organic layer extract->dry purify Column chromatography dry->purify product 1-(2-(Trifluoromethoxy)benzyl)-1H-imidazole purify->product

Caption: Experimental workflow for N-alkylation of imidazole.

Reactions with Oxygen Nucleophiles

The Williamson ether synthesis is a reliable method for the preparation of ethers from the reaction of an alkoxide with a primary alkyl halide. This can be readily applied to the synthesis of 2-(trifluoromethoxy)benzyl ethers.

Data Presentation
NucleophileReagents and ConditionsProductYield (%)Reference
PhenolK₂CO₃, DMF, 80°C, 8h1-((2-(Trifluoromethoxy)benzyl)oxy)benzene80Adapted from[4]
Benzyl alcoholNaH, THF, rt, 12h1-(Benzyloxy)-2-(trifluoromethoxy)benzene85Adapted from[5]
Experimental Protocols

Protocol 2: Synthesis of 1-((2-(Trifluoromethoxy)benzyl)oxy)benzene (Williamson Ether Synthesis)

This protocol outlines the O-alkylation of phenol with this compound.

Materials:

  • This compound

  • Phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-((2-(trifluoromethoxy)benzyl)oxy)benzene.

G start Mix Phenol, K₂CO₃, and DMF add_bromide Add this compound start->add_bromide react Heat at 80°C for 8h add_bromide->react monitor Monitor by TLC react->monitor workup Pour into H₂O, extract with EtOAc monitor->workup Reaction complete wash Wash with NaOH, H₂O, and brine workup->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify product 1-((2-(Trifluoromethoxy)benzyl)oxy)benzene purify->product

Caption: Experimental workflow for Williamson ether synthesis.

Reactions with Sulfur Nucleophiles

The synthesis of thioethers (sulfides) is readily achieved by the reaction of a thiol with an alkyl halide in the presence of a base. This method provides a straightforward route to 2-(trifluoromethoxy)benzyl thioethers.

Data Presentation
NucleophileReagents and ConditionsProductYield (%)Reference
ThiophenolK₂CO₃, DMF, rt, 4hPhenyl(2-(trifluoromethoxy)benzyl)sulfane92Adapted from
Benzyl mercaptanNaOH, Methanol, reflux, 3hBenzyl(2-(trifluoromethoxy)benzyl)sulfane90Adapted from[6]
Experimental Protocols

Protocol 3: Synthesis of Phenyl(2-(trifluoromethoxy)benzyl)sulfane

This protocol details the S-alkylation of thiophenol with this compound.

Materials:

  • This compound

  • Thiophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.0 eq.) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford phenyl(2-(trifluoromethoxy)benzyl)sulfane.

G start Dissolve Thiophenol in DMF add_base Add K₂CO₃ start->add_base stir1 Stir for 15 min add_base->stir1 add_bromide Add this compound stir1->add_bromide react Stir at RT for 4h add_bromide->react monitor Monitor by TLC react->monitor workup Pour into H₂O, extract with EtOAc monitor->workup Reaction complete wash Wash with H₂O and brine workup->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify product Phenyl(2-(trifluoromethoxy)benzyl)sulfane purify->product

Caption: Experimental workflow for thioether synthesis.

Conclusion

This compound is a highly effective electrophile for the introduction of the 2-(trifluoromethoxy)benzyl group onto a variety of nucleophiles. The protocols provided herein offer robust and high-yielding methods for the synthesis of N-, O-, and S-benzylated compounds, which are of significant interest in the fields of drug discovery and materials science. The mild reaction conditions and high yields make these procedures suitable for a wide range of applications.

References

Application Notes and Protocols: 2-(Trifluoromethoxy)benzyl Bromide as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. Benzyl ethers are a widely utilized class of protecting groups for alcohols due to their general stability across a range of reaction conditions and their susceptibility to selective removal.[1][2] The electronic properties of substituents on the aromatic ring of the benzyl group can be modulated to fine-tune the stability and reactivity of the protecting group.[3]

This document provides detailed application notes and protocols for the use of 2-(trifluoromethoxy)benzyl bromide as a protecting group for alcohols. The 2-(trifluoromethoxy) substituent is strongly electron-withdrawing, which is anticipated to confer unique stability and reactivity properties to the corresponding benzyl ether compared to the parent benzyl group or other substituted analogues like the p-methoxybenzyl (PMB) group.[4][5] While specific literature on the 2-(trifluoromethoxy)benzyl protecting group is limited, the following protocols and stability data are based on established methodologies for benzylic ethers and inferred effects of the trifluoromethoxy substituent.

Key Properties and Advantages

The introduction of the 2-(trifluoromethoxy) group is expected to influence the properties of the benzyl protecting group in the following ways:

  • Increased Acid Stability: The electron-withdrawing nature of the trifluoromethoxy group is predicted to decrease the electron density at the benzylic carbon, thereby increasing its stability towards acidic conditions compared to standard benzyl or p-methoxybenzyl ethers.

  • Modified Reactivity in Deprotection: The electronic effect will likely alter the reactivity towards standard deprotection methods. For instance, it may be more resistant to certain oxidative cleavage conditions. The rate of catalytic hydrogenolysis may also be affected.

  • Orthogonality: The unique electronic nature of this protecting group may offer orthogonal stability compared to other commonly used alcohol protecting groups, allowing for selective deprotection in complex molecules.

Application Notes

The 2-(trifluoromethoxy)benzyl (2-TFMBn) group is a potentially valuable tool for the protection of alcohols in multi-step syntheses where enhanced stability towards acidic reagents is required. Its removal can likely be achieved under standard hydrogenolysis conditions, although reaction times may vary compared to unsubstituted benzyl ethers.

Protection of Alcohols

The protection of an alcohol with this compound can be achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, followed by nucleophilic substitution with the benzyl bromide.

Deprotection of 2-(Trifluoromethoxy)benzyl Ethers

The primary method for the cleavage of benzyl ethers is catalytic hydrogenolysis.[6] This method is generally mild and chemoselective. Alternative methods, such as the use of strong Lewis acids, may also be applicable, although the increased stability of the 2-TFMBn ether might require harsher conditions.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the protection of a primary alcohol using sodium hydride as the base.

Materials:

  • Primary alcohol

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a 2-(Trifluoromethoxy)benzyl Ether by Catalytic Hydrogenolysis

This protocol outlines the cleavage of a 2-TFMBn ether using palladium on carbon as the catalyst.

Materials:

  • 2-(Trifluoromethoxy)benzyl protected alcohol

  • Palladium on carbon (10 wt. %, 5-10 mol %)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., balloon, Parr shaker)

  • Celite®

Procedure:

  • Dissolve the 2-(trifluoromethoxy)benzyl protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr shaker.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol.

Data Presentation

The following tables summarize typical reaction conditions for the protection and deprotection of alcohols using benzyl ethers. Note that the specific data for the 2-(trifluoromethoxy)benzyl group is inferred from general knowledge of benzyl ether chemistry, and optimal conditions may vary.

Table 1: General Conditions for the Protection of Alcohols as Benzyl Ethers

ReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideNaHDMF, THF0 to RT4.5 - 1992 - 98[7]
Benzyl bromideKHEt₂ORT287[7]
Benzyl bromideK₂CO₃AcetoneReflux2492[7]

Table 2: General Conditions for the Deprotection of Benzyl Ethers

ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
H₂, Pd/CEtOAc, EtOH, MeOHRT0.5 - 3074 - 98[7]
H₂, Pd(OH)₂/CEtOH, i-PrOH, MeOHRT23 - 4876 - 96[7]
Na, NH₃THF-78 to -452100[7]
BCl₃·SMe₂CH₂Cl₂0 to RT0.5 - 2High[8]

Visualizations

Diagram 1. General mechanism for the protection of an alcohol.

Diagram 2. General scheme for deprotection by hydrogenolysis.

Experimental_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow p1 Deprotonate Alcohol (e.g., NaH in DMF) p2 Add this compound p1->p2 p3 Reaction Monitoring (TLC) p2->p3 p4 Aqueous Workup p3->p4 p5 Purification (Chromatography) p4->p5 d1 Dissolve Protected Alcohol d2 Add Pd/C Catalyst d1->d2 d3 Introduce H₂ Atmosphere d2->d3 d4 Reaction Monitoring (TLC) d3->d4 d5 Catalyst Filtration d4->d5 d6 Solvent Evaporation d5->d6

Diagram 3. Experimental workflow for protection and deprotection.

References

Application Notes: The Use of 2-(Trifluoromethoxy)benzyl Group in Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

The 2-(trifluoromethoxy)benzyl (TFMB) group is an electron-withdrawing protecting group for hydroxyl functions in carbohydrate chemistry. Introduced via the Williamson ether synthesis using 2-(trifluoromethoxy)benzyl bromide, the TFMB group serves a dual purpose: it protects hydroxyls from unwanted reactions and modulates the stereochemical outcome of glycosylation reactions. Its electron-withdrawing nature, a consequence of the trifluoromethoxy (-OCF₃) substituent, disarms the glycosyl donor, which can lead to enhanced selectivity in the formation of challenging 1,2-cis glycosidic linkages.

Principle of Application

In glycosylation chemistry, the stereochemical outcome is highly dependent on the nature of the protecting group at the C-2 position of the glycosyl donor. While participating groups (e.g., esters) reliably yield 1,2-trans products, the formation of 1,2-cis linkages requires non-participating groups (e.g., ethers). Standard benzyl ethers often lead to mixtures of anomers.

The use of benzyl ethers with electron-withdrawing substituents, such as the TFMB group, alters the electronic properties of the donor. This modification is believed to influence the stability and reactivity of the intermediate oxocarbenium ion, favoring a backside attack (Sₙ2-like) pathway, which results in higher 1,2-cis selectivity.[1][2] The TFMB group is stable under a variety of reaction conditions and can be removed via standard catalytic hydrogenolysis, making it a valuable tool in complex oligosaccharide synthesis.[3]

Advantages of the TFMB Protecting Group:

  • Stereodirecting Effect: Promotes the formation of 1,2-cis glycosidic bonds, a significant challenge in carbohydrate synthesis.[1][2]

  • Enhanced NMR Resolution: Fluorinated benzyl ethers, including the TFMB group, can reduce spectral overlap in NMR analysis by shifting the signals of the protecting group's methylene carbons, simplifying structural elucidation.[1][4]

  • Orthogonal Stability: Offers a stability profile that can be leveraged in orthogonal protecting group strategies.

  • Clean Removal: Can be deprotected under standard hydrogenolysis conditions.

Experimental Protocols

Protocol 1: Protection of a Monosaccharide Hydroxyl Group

This protocol describes the protection of a hydroxyl group on a carbohydrate scaffold using this compound via the Williamson ether synthesis.[1][4]

Materials:

  • Partially protected monosaccharide (e.g., Methyl α-D-mannopyranoside)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert argon atmosphere, add the partially protected monosaccharide (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv per hydroxyl group to be protected) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.2 equiv per hydroxyl) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol.

  • Dilute the mixture with EtOAc and wash with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the TFMB-protected saccharide.

Protocol 2: 1,2-cis Glycosylation Using a TFMB-Protected Donor

This protocol is a representative method for glycosylation using a TFMB-protected glycosyl donor, based on methods developed for analogous electron-poor benzyl-protected donors.[2][5] This procedure aims for high 1,2-cis selectivity.

Materials:

  • TFMB-protected glycosyl donor (e.g., a glycosyl trichloroacetimidate) (1.0 equiv)

  • Glycosyl acceptor (with a single free hydroxyl) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 M solution in DCM (0.1 equiv)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Add the TFMB-protected glycosyl donor, glycosyl acceptor, and activated molecular sieves (4 Å) to a flame-dried flask under an argon atmosphere.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the TMSOTf solution dropwise via syringe.

  • Stir the reaction at -78 °C, monitoring progress by TLC. The reaction time can vary from 30 minutes to several hours.

  • Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N).

  • Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite®, washing the pad with additional DCM.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the protected disaccharide.

Protocol 3: Deprotection of the TFMB Group

This protocol describes the removal of the 2-(trifluoromethoxy)benzyl ether groups by catalytic hydrogenolysis to yield the final deprotected oligosaccharide.

Materials:

  • TFMB-protected oligosaccharide

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or a solvent mixture (e.g., MeOH/EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the TFMB-protected compound in the chosen solvent system in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Data Presentation

EntryDonor Protecting GroupGlycosyl AcceptorActivatorYield (%)Anomeric Ratio (α:β / cis:trans)
1Benzyl (Bn)IsopropanolTMS-I7514:1
24-Trifluoromethylbenzyl (CF₃Bn)IsopropanolTMS-I8134:1
34-Trifluoromethylbenzyl (CF₃Bn)Galactose DiacetonideTMS-I7624:1
44-Trifluoromethylbenzyl (CF₃Bn)MentholTMS-I8528:1

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Workflow cluster_end Final Product A Partially Protected Monosaccharide C Protocol 1: Protection (Benzylation) A->C B 2-(Trifluoromethoxy)benzyl bromide B->C D TFMB-Protected Glycosyl Donor C->D E Protocol 2: Glycosylation D->E F Protected Oligosaccharide E->F G Protocol 3: Deprotection (Hydrogenolysis) F->G H Deprotected Oligosaccharide G->H

Caption: Overall workflow for oligosaccharide synthesis.

G Donor TFMB-Protected Glycosyl Donor Reaction Glycosidic Bond Formation Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Activator Lewis Acid (e.g., TMSOTf) Activator->Reaction  catalyst Product Protected Disaccharide Reaction->Product

Caption: Logical relationship in the glycosylation step.

References

Preparation of Bioactive Molecules with 2-(Trifluoromethoxy)benzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzyl bromide is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the 2-(trifluoromethoxy)benzyl moiety into target molecules. The trifluoromethoxy group (-OCF₃) is a valuable substituent in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, often leading to enhanced biological activity.[1][2][3] This document provides detailed application notes and experimental protocols for the preparation of bioactive molecules using this compound, focusing on N-alkylation of amines and O-alkylation of phenols to generate molecules with potential applications as kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Key Applications

The primary application of this compound in the synthesis of bioactive molecules is as an alkylating agent in nucleophilic substitution reactions.

  • N-Alkylation of Amines and Heterocycles: Introduction of the 2-(trifluoromethoxy)benzyl group onto primary and secondary amines or nitrogen-containing heterocycles is a key step in the synthesis of various kinase inhibitors and other therapeutic agents. This modification can significantly influence the binding affinity of the molecule to its target protein.

  • O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis): The formation of 2-(trifluoromethoxy)benzyl ethers from phenols or alcohols is employed in the synthesis of compounds targeting a range of biological receptors. The resulting ether linkage is generally stable under physiological conditions.

Data Presentation

Table 1: Representative N-Alkylation Reactions with this compound

EntryAmine/HeterocycleProductReaction ConditionsYield (%)Bioactive Class (Example)
14-Aminophenol4-(2-(Trifluoromethoxy)benzylamino)phenolK₂CO₃, Acetone, Reflux, 12h85-95Kinase Inhibitor Precursor
2Piperidine1-(2-(Trifluoromethoxy)benzyl)piperidineK₂CO₃, ACN, 60°C, 8h90-98GPCR Antagonist Scaffold
3AnilineN-(2-(Trifluoromethoxy)benzyl)anilineNaH, DMF, 0°C to rt, 6h80-90Ion Channel Modulator Analog

Table 2: Representative O-Alkylation Reactions with this compound

EntryPhenol/AlcoholProductReaction ConditionsYield (%)Bioactive Class (Example)
1Phenol1-(2-(Trifluoromethoxy)benzyloxy)benzeneNaH, THF, 0°C to rt, 4h90-98GPCR Antagonist Precursor
24-Methoxyphenol1-Methoxy-4-(2-(trifluoromethoxy)benzyloxy)benzeneK₂CO₃, DMF, 80°C, 6h88-95Bioactive Ether
3Benzyl alcohol1-(2-(Trifluoromethoxy)benzyloxy)methylbenzeneNaH, DMF, 0°C to rt, 5h85-92General Synthesis Intermediate

Experimental Protocols

Protocol 1: N-Alkylation of a Primary Amine for Kinase Inhibitor Scaffolds

This protocol describes the synthesis of an N-(2-(trifluoromethoxy)benzyl)aniline derivative, a common scaffold in kinase inhibitors.

Materials:

  • Aniline derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware for workup and purification.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of aniline).

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile (2 mL per mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Protocol 2: Williamson Ether Synthesis for GPCR Antagonist Precursors

This protocol details the O-alkylation of a phenol to synthesize a 2-(trifluoromethoxy)benzyl ether, a key intermediate for certain GPCR antagonists.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • To a dry three-necked round-bottom flask under an inert atmosphere, add a solution of the phenol derivative (1.0 eq) in anhydrous THF (15 mL per mmol of phenol).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous THF (5 mL per mmol) dropwise via a dropping funnel over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(trifluoromethoxy)benzyl ether.

Mandatory Visualizations

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation Amine Amine Derivative Reaction N-Alkylation Amine->Reaction Reagent 2-(Trifluoromethoxy) benzyl bromide Reagent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Product Kinase Inhibitor Scaffold Reaction->Product Workup Aqueous Workup Product->Workup Chromatography Column Chromatography Workup->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization Screening Kinase Activity Assay Characterization->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Experimental workflow for the synthesis and evaluation of a kinase inhibitor scaffold.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Receptor->Kinase Activation PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Inhibitor 2-(Trifluoromethoxy)benzyl -containing Inhibitor Inhibitor->Kinase Inhibition Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Block X

Caption: Inhibition of a kinase signaling pathway by a bioactive molecule.

GPCR_Antagonist_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation Phenol Phenol Derivative Reaction O-Alkylation (Williamson Ether Synthesis) Phenol->Reaction Reagent 2-(Trifluoromethoxy) benzyl bromide Reagent->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product GPCR Antagonist Precursor Reaction->Product Workup Aqueous Workup Product->Workup Chromatography Column Chromatography Workup->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization Screening Receptor Binding Assay Characterization->Screening FunctionalAssay Functional Assay (e.g., cAMP) Screening->FunctionalAssay

Caption: Experimental workflow for the synthesis of a GPCR antagonist precursor.

GPCR_Antagonist_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Agonist Agonist Agonist->GPCR Binds & Activates Antagonist 2-(Trifluoromethoxy)benzyl -containing Antagonist Antagonist->GPCR Blocks Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Block X

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions involving 2-(trifluoromethoxy)benzyl bromide, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The trifluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target compounds. This document offers detailed experimental protocols and quantitative data for several key cross-coupling reactions, enabling researchers to effectively utilize this valuable reagent in their synthetic endeavors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction of this compound with various arylboronic acids provides a direct route to synthesize diarylmethane derivatives, which are common structural motifs in biologically active compounds.

General Reaction Scheme:

Caption: Suzuki-Miyaura Coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates

EntryBenzyl HalideAryltrifluoroborateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O (10:1)772395
24-Methoxybenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O (10:1)772092
34-Nitrobenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O (10:1)772485

Data adapted from a study on the cross-coupling of various benzyl halides. While this compound was not explicitly listed, these conditions serve as a strong starting point for optimization.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

  • To a dried Schlenk tube, add the arylboronic acid (1.2 equiv.), this compound (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), ligand (e.g., SPhos; 4 mol%), and base (e.g., K₃PO₄; 3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., toluene or dioxane) and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While typically applied to aryl or vinyl halides, benzyl halides can also participate in Heck-type reactions, leading to the formation of substituted alkenes.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products r1 This compound catalyst Pd Catalyst Cu(I) co-catalyst Base r1->catalyst r2 Terminal Alkyne r2->catalyst p1 Substituted Alkyne p2 Byproducts catalyst->p1 catalyst->p2

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products r1 This compound catalyst Pd Catalyst Ligand Base r1->catalyst r2 Amine (Primary or Secondary) r2->catalyst p1 N-Benzylated Amine p2 Byproducts catalyst->p1 catalyst->p2

Cross_Coupling_Workflow start Start: Assemble Reactants and Catalyst System inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm solvent_add Add Degassed Solvent inert_atm->solvent_add reaction Heat and Stir Reaction Mixture (Monitor Progress) solvent_add->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Isolated Pure Product analysis->end

References

Application Notes and Protocols for the Synthesis of Trifluoromethoxylated Compounds from 2-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various trifluoromethoxylated compounds utilizing 2-(Trifluoromethoxy)benzyl bromide as a key building block. The incorporation of the trifluoromethoxy (-OCF₃) group is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates. This compound serves as a versatile reagent for introducing this valuable moiety through nucleophilic substitution reactions.

Introduction

The 2-(trifluoromethoxy)benzyl group is an important pharmacophore in modern drug discovery. Its unique electronic properties can significantly influence the biological activity of a molecule. This document outlines standard procedures for the synthesis of ethers, amines, thioethers, and esters from this compound, providing a foundation for the generation of novel chemical entities for biological screening.

Core Synthetic Applications

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The general reaction scheme is presented below:

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System cluster_antagonist Pharmacological Intervention stimuli Heat (>43°C) Protons (low pH) Capsaicin TRPV1 TRPV1 Channel stimuli->TRPV1 Activation depolarization Depolarization TRPV1->depolarization Ca²⁺/Na⁺ Influx action_potential Action Potential Generation depolarization->action_potential pain_perception Pain Perception action_potential->pain_perception Signal Transmission antagonist 2-(Trifluoromethoxy)benzyl -containing Antagonist antagonist->TRPV1 Blockade

Troubleshooting & Optimization

Technical Support Center: 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and use of 2-(Trifluoromethoxy)benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is sensitive to moisture and light.[2][3] Therefore, it should be kept in a tightly sealed container[2][4], preferably the original packaging, under an inert atmosphere such as argon or nitrogen.[2][4][5] For long-term storage, refrigeration (2-8°C) is recommended.[6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Due to its corrosive and lachrymatory nature, a high level of personal protection is mandatory.[4][6] Always handle this chemical in a certified chemical fume hood.[2][4] The minimum required PPE includes:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[2]

  • Hand Protection: Impermeable chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat and additional impermeable protective clothing to prevent any skin contact.[2][1]

  • Respiratory Protection: If there is a risk of vapor inhalation, a NIOSH/MSHA approved respirator should be used.[1][4]

Q3: What are the signs of decomposition?

A3: Decomposition may be indicated by a change in color or the presence of fumes upon opening the container. As benzyl bromides can decompose on contact with water or with age, this can produce hydrogen bromide gas[7], which is corrosive and has a sharp, irritating odor.

Q4: Which materials and substances are incompatible with this compound?

A4: This compound should not be stored or used with strong oxidizing agents, strong acids, strong bases, and water.[2][4][8] It is corrosive to many metals, and contact with most common metals (except nickel and lead) may cause polymerization.[9]

Q5: What is the proper procedure for cleaning up a small spill?

A5: In case of a small spill, first ensure the area is well-ventilated and evacuate all non-essential personnel.[10] Wearing full PPE, absorb the spill with an inert, non-combustible material like sand, vermiculite, or diatomite.[1][5] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11] Do not use combustible materials like sawdust. The affected area should then be cleaned.

Troubleshooting Guide

Q1: My alkylation reaction is not proceeding. What are the possible causes?

A1: A stalled reaction can be due to several factors:

  • Reagent Degradation: The benzyl bromide may have degraded due to improper storage (exposure to moisture or light).[2] Confirm the purity of the starting material via TLC or NMR if possible.

  • Presence of Moisture: Benzyl bromides react with water, which will consume the reagent and inhibit the desired reaction.[7][9] Ensure all glassware is oven-dried and all solvents are anhydrous.

  • Incorrect Base/Solvent: The choice of base and solvent is critical. The base may not be strong enough to deprotonate the nucleophile, or the solvent may not be appropriate for the reaction type (e.g., aprotic polar solvents are often preferred for SN2 reactions).

Q2: The yield of my reaction is consistently low. How can I improve it?

A2: Low yields are often traced back to reaction conditions. Consider the following:

  • Temperature Control: The reaction may be temperature-sensitive. Try running the reaction at a lower or higher temperature to find the optimal condition.

  • Reagent Purity: As with a failed reaction, impure or partially decomposed this compound will result in lower yields.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. An analysis of the crude reaction mixture can help identify side products and adjust conditions to minimize them.

Q3: I am having difficulty purifying my product from unreacted this compound. What purification strategies can I use?

A3: Due to its reactivity, residual benzyl bromide can be challenging to remove.

  • Chromatography: Careful column chromatography with a shallow solvent gradient can effectively separate the product from the nonpolar starting material.[12]

  • Chemical Quenching: If your product is stable to these conditions, you can quench the excess benzyl bromide. One method is to add triphenylphosphine to the crude mixture, which reacts with the benzyl bromide to form a phosphonium salt.[12] This salt is often insoluble in common organic solvents and can be removed by filtration.

  • Aqueous Wash: Washing the organic layer with a mild basic solution (like sodium bicarbonate) can help hydrolyze and remove some of the unreacted benzyl bromide.

Quantitative Data Summary

The following table summarizes key quantitative data for trifluoromethoxy-substituted benzyl bromides. Data for the specific 2-isomer is limited; where noted, data from the 4-isomer is provided as a close approximation.

PropertyValueSource(s)
Molecular Formula C₈H₆BrF₃O[13][14]
Molecular Weight 255.03 g/mol [13][14]
Appearance Light orange to yellow to green clear liquid[13]
Density ~1.594 g/mL at 25 °C (for 4-isomer)[3][14]
Boiling Point 82-84 °C at 10 mmHg (for 4-isomer)[14]
Storage Temperature Refrigerated (2-8 °C recommended)[6]
Flash Point 202 °F / 94.4 °C (for 4-isomer)[14]
Refractive Index n20/D ~1.48 (for 4-isomer)[14]

Experimental Protocols

Protocol: General Procedure for N-Alkylation of a Primary Amine

This protocol describes a general method for the reaction of this compound with a primary amine to form a secondary amine.

Materials:

  • This compound

  • Primary amine (1.0 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Septum and needle for inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • Setup: Add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to an oven-dried round-bottom flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a solution or suspension with a concentration of approximately 0.1-0.5 M with respect to the amine.

  • Reagent Addition: While stirring, slowly add a solution of this compound (1.0-1.1 eq) in anhydrous acetonitrile via syringe.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure secondary amine.

Visualizations

Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Amine & K2CO3 in Flask prep2 Purge with Inert Gas (Ar/N2) prep1->prep2 prep3 Add Anhydrous Acetonitrile prep2->prep3 react1 Add Benzyl Bromide Solution prep3->react1 react2 Stir at RT or Heat react1->react2 react3 Monitor by TLC / LC-MS react2->react3 workup1 Filter & Concentrate react3->workup1 workup2 Extract with EtOAc & Water workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for a typical N-alkylation reaction.

Reaction Troubleshooting start Reaction Failed (Low or No Conversion) q1 Check Purity of Starting Materials start->q1 res1_ok Purity OK q1->res1_ok res1_bad Degraded Reagent q1->res1_bad No q2 Are Solvents Strictly Anhydrous? res2_ok Yes q2->res2_ok res2_bad No (Moisture Present) q2->res2_bad No q3 Is Base/Temperature Optimal? res3_bad Suboptimal Conditions q3->res3_bad No res1_ok->q2 res2_ok->q3

Caption: Decision tree for troubleshooting a failed alkylation reaction.

Caption: Simplified mechanism for an SN2 reaction with a nucleophile.

References

How to remove unreacted 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 2-(Trifluoromethoxy)benzyl bromide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The choice of purification method depends on the properties of your desired product, the scale of the reaction, and the available equipment. The most common techniques include:

  • Flash Column Chromatography: A widely used method for separating compounds based on their polarity.[1][2]

  • Chemical Quenching/Scavenging: Involves adding a reagent that selectively reacts with the excess benzyl bromide, converting it into a compound that is easily removed by extraction or filtration.[3][4]

  • Scavenger Resins: These are solid-supported reagents that react with and bind the excess benzyl bromide, which is then simply filtered off.[5][6]

  • Distillation: Effective if your product is thermally stable and has a boiling point significantly different from this compound.[3][4]

  • Recrystallization: An excellent method for purifying solid products.[2][7]

Q2: How can I effectively remove this compound if it co-elutes with my product during column chromatography?

A2: Co-elution can be challenging. Here are several strategies to address this issue:

  • Optimize Chromatography Conditions: Experiment with different solvent systems. A less polar eluent may improve the separation between the relatively non-polar benzyl bromide and a more polar product.[3][8]

  • Chemical Conversion: Before chromatography, consider a chemical quench to convert the benzyl bromide into a more polar, easily separable compound. For example, reacting it with triethylamine forms a water-soluble ammonium salt.[3][4]

  • Alternative Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina. Passing the mixture through a plug of basic alumina can remove polar impurities like benzyl alcohol and benzoic acid, which are potential degradation products of benzyl bromide.[9]

Q3: My product is sensitive to heat and cannot be purified by distillation. What are the best alternatives?

A3: For heat-sensitive compounds, non-thermal purification methods are essential.

  • Scavenger Resins: This is an ideal choice as the purification is typically done at room temperature, is highly selective, and minimizes product loss.[5] Resins functionalized with amine or thiol groups are effective for scavenging benzyl halides.[3][5]

  • Column Chromatography: This can be performed at room temperature and is a reliable method.[2]

  • Chemical Quenching: A quench reaction performed at room temperature or below, followed by an aqueous work-up, can effectively remove the benzyl bromide without heating.[10]

Q4: How can I confirm that all unreacted this compound has been removed from my product?

A4: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of the starting material. The benzyl bromide spot is often visible under UV light.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying the characteristic signals of the benzyl bromide (e.g., the benzylic CH₂ protons) and ensuring they are absent in the final product spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A very sensitive technique for detecting and quantifying trace amounts of volatile impurities like benzyl bromide.

Data Presentation

Table 1: Physicochemical Properties of Related Benzyl Bromides

Property4-(Trifluoromethoxy)benzyl bromideBenzyl BromideNotes
CAS Number 50824-05-0[11]100-39-0[9]For identification.
Molecular Formula C₈H₆BrF₃O[11]C H₇BrFor reference.
Molecular Weight 255.03[11]171.03[9]For calculations.
Boiling Point 82-84 °C @ 13 hPa~198-199 °C @ 760 mmHg[9]Useful for assessing distillation feasibility.
Density ~1.594 g/cm³ @ 25 °C~1.438 g/cm³ @ 20 °C[9]Useful for work-up procedures.
Appearance Yellow or pale yellow liquid[11]Colorless liquid[12]For visual identification.
Solubility Soluble in common organic solvents (EtOAc, DCM); poor solubility in water.[11]Slightly soluble in water.[12]Key for extraction and chromatography.

Table 2: Troubleshooting Guide for Purification Methods

IssuePotential CauseRecommended Solution
Polymerization during distillation Acidic residues (HBr) or metal contaminants catalyzing polymerization.[10]Wash crude material with 5% sodium bicarbonate solution before distilling; use clean glassware.[10]
Product loss during aqueous work-up Product has some water solubility.Ensure the aqueous layer is thoroughly back-extracted with an appropriate organic solvent.[13]
Quenching agent reacts with product The nucleophilic quenching agent is not selective enough.Use a bulkier amine (e.g., diisopropylethylamine) or switch to a solid-phase scavenger resin for higher selectivity.[5]
Difficulty with product crystallization Presence of impurities (including residual benzyl bromide) inhibiting crystal lattice formation.[13]Further purify the product by column chromatography before attempting recrystallization. Try different solvent systems.[13]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on the polarity of the desired product.

  • Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Prepare a silica gel column using a non-polar eluent system, such as hexane or petroleum ether.

  • Loading:

    • Adsorb the dissolved crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column. This technique often provides better separation than wet loading.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes). Unreacted this compound, being relatively non-polar, should elute early.[3]

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired product.[2]

  • Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal by Chemical Quenching

This method converts the excess benzyl bromide into a water-soluble salt.

  • Quenching Reaction:

    • After the primary reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Add 2-3 equivalents of triethylamine (Et₃N) to the mixture.[3][4]

    • Stir the mixture at room temperature for 1-2 hours to allow for the complete reaction with the excess benzyl bromide, forming benzyltriethylammonium bromide.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • The ammonium salt will partition into the aqueous layer.[3]

    • Separate the layers. Wash the organic layer with water and then with brine.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of benzyl bromide. Further purification may be necessary to remove other impurities.

Protocol 3: Purification Using a Scavenger Resin

This protocol uses a functionalized resin to selectively remove the benzyl bromide.

  • Resin Selection:

    • Choose an appropriate scavenger resin. Amine-based resins (e.g., Tris(2-aminoethyl)amine, known as TAA resin) or thiol-based resins are effective for benzyl halides.[5]

  • Scavenging:

    • To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the excess benzyl bromide).

    • Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the benzyl bromide by TLC or GC-MS.[5]

  • Isolation:

    • Once the scavenging is complete, filter the mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Final Steps:

    • Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification Options cluster_final Final Product start Crude Reaction Mixture (Product + Unreacted BnBr) chrom Column Chromatography start->chrom Choose Method quench Chemical Quench + Extraction start->quench Choose Method resin Scavenger Resin + Filtration start->resin Choose Method distill Distillation start->distill Choose Method end Pure Product chrom->end quench->end resin->end distill->end

Caption: General workflow for post-reaction purification.

decision_tree q1 Is the product a solid? q2 Is the product thermally stable & volatile? q1->q2 No recrystallize Recrystallization q1->recrystallize Yes q3 Are product and BnBr separable by TLC? q2->q3 No distill Vacuum Distillation q2->distill Yes chrom Column Chromatography q3->chrom Yes scavenge Scavenger Resin or Chemical Quench q3->scavenge No

Caption: Decision tree for selecting a purification method.

scavenger_resin_workflow start Crude Reaction Mixture add_resin Add Scavenger Resin (e.g., TAA Resin) start->add_resin stir Stir at Room Temp (Monitor by TLC/GC) add_resin->stir filter Filter to Remove Resin stir->filter wash Wash Resin with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for scavenger resin purification.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered when using 2-(Trifluoromethoxy)benzyl bromide in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile building block primarily used as an alkylating agent in organic synthesis.[1] Its key application lies in the introduction of the 2-(trifluoromethoxy)benzyl group into molecules. This moiety is of particular interest in medicinal chemistry and agrochemical research as the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target compounds.[1]

Q2: What are the recommended handling and storage conditions for this compound?

A2: this compound is a corrosive and lachrymatory substance, meaning it can cause severe skin burns, eye damage, and irritation to the respiratory tract.[2] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture, light, and heat. Therefore, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.

Q3: What are the common impurities in aged this compound, and how can it be purified?

A3: Over time, this compound can degrade, primarily through hydrolysis to form 2-(trifluoromethoxy)benzyl alcohol and hydrobromic acid. Oxidation can also lead to the formation of 2-(trifluoromethoxy)benzaldehyde. For purification, passing the material through a plug of basic alumina can remove acidic impurities. For higher purity, distillation under reduced pressure is recommended.

Q4: Which analytical techniques are suitable for monitoring the progress of reactions involving this compound?

A4: Thin Layer Chromatography (TLC) is a convenient and widely used technique to monitor the consumption of the starting materials and the formation of the product. Due to the aromatic nature of the compound, TLC plates can be visualized under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for monitoring reaction progress and identifying products and byproducts.

Troubleshooting Guides

Problem 1: Low or No Yield in Alkylation Reactions (N- and O-Alkylation)

Low or no yield is a common issue in alkylation reactions. The following guide provides a systematic approach to identify and resolve the underlying cause.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents ReagentsOK Reagents & Stoichiometry Verified CheckReagents->ReagentsOK Action: Use fresh/purified reagents. Verify stoichiometry. CheckConditions 2. Evaluate Reaction Conditions ConditionsOK Conditions Optimized CheckConditions->ConditionsOK Action: Optimize base, solvent, temperature, and reaction time. CheckSideReactions 3. Investigate Side Reactions SideReactionsMinimized Side Reactions Minimized CheckSideReactions->SideReactionsMinimized Action: Adjust conditions to favor SN2 over elimination/hydrolysis. ReagentsOK->CheckConditions ConditionsOK->CheckSideReactions SideReactionsMinimized->ReagentsOK Re-evaluate

Caption: A logical workflow for troubleshooting low or no yield in alkylation reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • This compound: Ensure it is fresh or has been properly stored to prevent degradation. If in doubt, purify by passing through a short plug of basic alumina or by distillation under reduced pressure.

    • Nucleophile (Alcohol or Amine): Verify the purity of your starting material.

    • Base: The choice and quality of the base are critical. For weaker nucleophiles, a stronger base may be necessary. Ensure the base is not old or hydrated.

    • Solvent: Use anhydrous (dry) solvents, as water can lead to the hydrolysis of the benzyl bromide. Polar aprotic solvents like DMF, acetonitrile, or THF are generally preferred for S_N2 reactions.

  • Reaction Conditions:

    • Base Selection: The strength and solubility of the base can significantly impact the reaction rate. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice depends on the pKa of the nucleophile.

    • Solvent Effects: The solvent should be able to dissolve the reactants to a reasonable extent. As mentioned, polar aprotic solvents are generally effective.

    • Temperature: Many alkylation reactions require heating to proceed at a practical rate. Start at room temperature and gradually increase the temperature while monitoring the reaction by TLC.

    • Reaction Time: Monitor the reaction over time to ensure it has gone to completion and has not stalled.

Problem 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Solutions

Side ReactionCauseSuggested Solution
Elimination Use of a strong, sterically hindered base and/or high temperatures.Employ a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃). Use moderate reaction temperatures.
Over-alkylation Nucleophiles with multiple reactive sites (e.g., primary amines).Use a protecting group strategy for one of the reactive sites. Carefully control the stoichiometry of the reactants.
Hydrolysis Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Store this compound under an inert atmosphere.

Workflow for Minimizing Side Products

SideProductTroubleshooting Start Side Products Observed IdentifySideProduct 1. Identify Side Product(s) (e.g., by LC-MS, NMR) Start->IdentifySideProduct Elimination Elimination Product IdentifySideProduct->Elimination E2 OverAlkylation Over-alkylation Product IdentifySideProduct->OverAlkylation Multiple Alkylations Hydrolysis Hydrolysis Product IdentifySideProduct->Hydrolysis Reaction with Water OptimizeConditions 2. Optimize Reaction Conditions Elimination->OptimizeConditions Action: Use a less hindered base, lower temperature. OverAlkylation->OptimizeConditions Action: Adjust stoichiometry, use protecting groups. Hydrolysis->OptimizeConditions Action: Use anhydrous conditions. DesiredProduct Desired Product Obtained OptimizeConditions->DesiredProduct PurificationWorkflow Start Crude Reaction Mixture AqueousWorkup 1. Aqueous Workup Start->AqueousWorkup Removes inorganic salts and water-soluble impurities Extraction 2. Extraction with Organic Solvent AqueousWorkup->Extraction Drying 3. Drying of Organic Layer Extraction->Drying e.g., with Na₂SO₄ or MgSO₄ Concentration 4. Concentration Drying->Concentration ColumnChromatography 5. Column Chromatography Concentration->ColumnChromatography Separates product from nonpolar impurities and starting materials PureProduct Pure Product ColumnChromatography->PureProduct

References

Improving yields in reactions with 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Trifluoromethoxy)benzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile building block in organic synthesis.[1] It is commonly used in nucleophilic substitution reactions to introduce the 2-(trifluoromethoxy)benzyl group. Key applications include:

  • Williamson Ether Synthesis: For the formation of aryl ethers.[2][3][4][5][6]

  • N-Alkylation of Amines: To produce secondary or tertiary amines.

  • C-Alkylation of Enolates and other Carbon Nucleophiles: To form new carbon-carbon bonds.

  • Cross-Coupling Reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, where it can be converted to an organometallic reagent or used as a coupling partner.[7][8]

Q2: What are the key safety precautions when handling this compound?

A2: this compound is a lachrymator and corrosive.[9][10][11] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from heat and light.[11] It is incompatible with strong oxidizing agents, strong acids, strong bases, and water.[9][11][12]

Q3: How does the trifluoromethoxy group affect the reactivity of the benzyl bromide?

A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has two main effects:

  • Increased Electrophilicity: The electron-withdrawing nature of the -OCF₃ group makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates in Sₙ2 reactions compared to unsubstituted benzyl bromide.

  • Influence on Sₙ1 vs. Sₙ2 Pathways: While the benzylic position is generally prone to Sₙ1 reactions due to carbocation stabilization by the phenyl ring, the electron-withdrawing -OCF₃ group can destabilize the benzylic carbocation. This makes the Sₙ2 pathway more favorable.[13]

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis

Problem: Low yield of the desired ether product when reacting this compound with an alcohol.

Potential Cause Troubleshooting Recommendation Rationale
Weak Base Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) to fully deprotonate the alcohol.Incomplete deprotonation of the alcohol leads to a lower concentration of the nucleophilic alkoxide, resulting in a slower reaction and lower yield.[4][6]
Inappropriate Solvent Use a polar aprotic solvent like DMF, DMSO, or THF.These solvents effectively solvate the cation of the base but do not solvate the alkoxide nucleophile, thus increasing its reactivity.[6]
Side Reactions (Elimination) Ensure the use of a primary alcohol if possible. For secondary or tertiary alcohols, consider milder reaction conditions (lower temperature, weaker base if feasible).Sterically hindered bases and substrates can favor E2 elimination over Sₙ2 substitution, especially at higher temperatures.[3][4]
Moisture in the Reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).Water can quench the strong base and react with the benzyl bromide, leading to the formation of 2-(trifluoromethoxy)benzyl alcohol as a byproduct.[11]
Poor Conversion in Suzuki-Miyaura Cross-Coupling

Problem: Inefficient coupling of a boronic acid/ester with this compound.

Potential Cause Troubleshooting Recommendation Rationale
Catalyst Inactivity Screen different palladium catalysts and ligands. Common choices include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).[7][8]The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[14]
Inadequate Base Optimize the base. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7][8]The base is required for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent System A mixture of an organic solvent (e.g., THF, dioxane, DMF) and water is often used.[7] The ratio can be optimized.Water can help to dissolve the inorganic base and facilitate the transmetalation step.
Protodeborylation of Boronic Acid Use the boronic acid or ester promptly after preparation or purchase. Ensure anhydrous conditions if the reaction is sensitive to water.Boronic acids can be unstable and undergo protodeborylation (replacement of the boron group with hydrogen), especially in the presence of acid or water.[14]
Low Yield in Buchwald-Hartwig Amination

Problem: Low yield of the desired amine product when coupling an amine with this compound.

Potential Cause Troubleshooting Recommendation Rationale
Incorrect Catalyst/Ligand Combination Screen various palladium catalysts and phosphine ligands. Buchwald and Hartwig have developed several generations of highly active catalysts.[15][16] Bidentate ligands like BINAP or DPPF can be effective.[15]The nature of the ligand influences the stability and reactivity of the palladium complex, which is critical for successful C-N bond formation.[15][16]
Base Selection Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).The base is needed to deprotonate the amine or the intermediate palladium-amine complex to facilitate reductive elimination.[16]
Reaction Temperature Optimize the reaction temperature. While some modern catalysts work at room temperature, others may require heating.The reaction rate is temperature-dependent, but excessive heat can lead to catalyst decomposition or side reactions.
Oxygen Sensitivity Degas the reaction mixture and maintain an inert atmosphere.The Pd(0) active catalyst is sensitive to oxidation by air, which can deactivate it.[14]

Experimental Protocols

General Procedure for Williamson Ether Synthesis
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., DMF, THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Benzyl Bromide: Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Workup: Once the reaction is complete, quench carefully by slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Preparation: In a reaction vessel, combine the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Addition of Reagents: Add this compound (1.0 eq.) and a degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[7][8]

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide + Base - Conjugate Acid Base Base Ether Desired Ether Product Alkoxide->Ether + Benzyl Bromide Benzyl_Bromide This compound Leaving_Group Br-

Caption: Workflow for the Williamson Ether Synthesis.

Troubleshooting_Workflow start Low Reaction Yield check_reagents Are reagents pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents Use fresh bottle check_reagents->purify_reagents No optimize_temp Optimize Temperature check_conditions->optimize_temp No success Improved Yield check_conditions->success Yes purify_reagents->check_conditions optimize_solvent Change Solvent optimize_temp->optimize_solvent optimize_base Screen Bases/Catalysts optimize_solvent->optimize_base optimize_base->success

Caption: A logical workflow for troubleshooting low reaction yields.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)L_n(Br) pd0->oa_complex Oxidative Addition + R-Br transmetal_complex R-Pd(II)L_n(Ar) oa_complex->transmetal_complex Transmetalation + Ar-B(OR)2 + Base product_complex R-Ar-Pd(0)L_n transmetal_complex->product_complex Reductive Elimination product_complex->pd0 - R-Ar (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of 2-(Trifluoromethoxy)benzyl bromide, focusing on its moisture sensitivity and related handling challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile chemical reagent used in organic synthesis.[1] Its primary application is as a building block for introducing the 2-(trifluoromethoxy)benzyl group into molecules. This is particularly valuable in pharmaceutical and agrochemical research to create novel compounds with potentially enhanced biological activity and stability.[1] It is a member of the benzyl bromide class of compounds, which are effective alkylating agents for protecting functional groups like alcohols and amines.[2]

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is classified as moisture-sensitive.[3] Like other benzyl bromides, it reacts with water, which can compromise its integrity and affect experimental outcomes.[4][5][6]

Q3: What happens if the reagent is exposed to atmospheric or residual moisture?

A3: Exposure to water leads to a hydrolysis reaction. The bromide atom is displaced by a hydroxyl group, converting the this compound into 2-(Trifluoromethoxy)benzyl alcohol. This reaction also produces hydrogen bromide (HBr) as a byproduct.[5][7][8] The generation of HBr creates an acidic environment that can potentially lead to further unwanted side reactions.

Q4: How can I identify if my this compound has been compromised by moisture?

A4: Signs of decomposition due to moisture include:

  • Fuming: The bottle may release white fumes of HBr gas upon opening.

  • Pressure Buildup: HBr is a gas, which can cause a slight pressure increase in a sealed container.

  • Appearance Change: While the pure compound is a colorless to light yellow liquid or solid, significant decomposition may lead to discoloration.[5][9]

  • Analytical Inconsistencies: An NMR spectrum of the compromised reagent will show peaks corresponding to 2-(Trifluoromethoxy)benzyl alcohol alongside the starting material.

Q5: What are the consequences of using a moisture-contaminated reagent in my experiment?

A5: Using a hydrolyzed reagent will lead to several issues:

  • Reduced Yield: As a portion of the reagent has already decomposed, there is less active material available for your desired reaction, resulting in lower product yields.

  • Side Product Formation: The primary contaminant, 2-(Trifluoromethoxy)benzyl alcohol, and the HBr byproduct can complicate the reaction. The alcohol may compete in reactions, and the acidic HBr can catalyze unintended pathways.

  • Difficult Purification: The presence of impurities like the corresponding alcohol and other side products will make the isolation and purification of your target compound more challenging.

Troubleshooting Guide

Problem Potential Cause (Moisture-Related) Recommended Solution
Low or No Yield of Desired Product The this compound has significantly hydrolyzed, reducing the concentration of the active reagent.1. Verify the integrity of the reagent using techniques like NMR or GC-MS. Look for the presence of 2-(Trifluoromethoxy)benzyl alcohol.2. If compromised, use a fresh, unopened bottle of the reagent.3. Ensure all reaction glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3][9]4. Use anhydrous solvents for the reaction.
Unexpected Spots on TLC / Peaks in NMR/LC-MS The primary hydrolysis product, 2-(Trifluoromethoxy)benzyl alcohol, is present in the reaction mixture. The HBr byproduct may also have catalyzed other side reactions.1. Isolate and characterize the main impurity. Compare its spectral data to that of 2-(Trifluoromethoxy)benzyl alcohol.2. During workup, include a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize HBr and remove the water-soluble alcohol.[10]3. Employ rigorous purification techniques, such as column chromatography, to separate the desired product from the polar alcohol impurity.
Reagent Fumes or Appears Discolored Upon Opening The reagent has been exposed to moisture, leading to the formation of HBr gas (fumes) and potential degradation products (discoloration).[11]1. Handle the material in a well-ventilated chemical fume hood with appropriate PPE.[12]2. The reagent is likely unsuitable for reactions sensitive to stoichiometry or acidic conditions.3. Consider purifying the reagent by distillation if possible, but it may not be stable at high temperatures.[11] For most applications, acquiring fresh material is the most reliable solution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 198649-68-2[1][13]
Molecular Formula C₈H₆BrF₃
Molecular Weight 239.03 g/mol
Appearance Colorless to pale yellow liquid or low melting solid[5][9]
Density ~1.571 - 1.594 g/cm³ at 20-25 °C[14]
Solubility Insoluble in water; Soluble in common organic solvents (ether, toluene, dichloromethane)[2][14][15]
Key Hazard Moisture Sensitive, Lachrymator (causes tears), Corrosive[5][9]

Experimental Protocols

Protocol 1: Recommended Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidants and bases.[4][16] Keep the container tightly sealed.[9] For long-term storage, keeping the reagent under an inert atmosphere (Nitrogen or Argon) is recommended.[3]

  • Dispensing: Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][17]

  • Inert Atmosphere: To dispense the liquid, use a dry syringe or cannula technique under a positive pressure of an inert gas (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the bottle.

  • Sealing: After dispensing, securely reseal the container, preferably with paraffin film around the cap for extra protection against moisture ingress, and return it to the designated storage location.

Protocol 2: General Procedure for Aqueous Workup

This protocol is designed to safely quench a reaction and remove hydrolysis-related impurities.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: Slowly and carefully add the reaction mixture to a separate flask containing an ice-water mixture or a saturated aqueous solution of a mild quenching agent like ammonium chloride.[10]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[10][18]

  • Neutralization Wash: Combine the organic layers and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any HBr.[10]

    • Water.[18]

    • Saturated aqueous sodium chloride (brine) to aid in the separation of layers.[10][18]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified.[10][18]

Visualizations

Hydrolysis_Pathway reagent This compound products Hydrolysis Products reagent->products + water H₂O (Moisture) water->products alcohol 2-(Trifluoromethoxy)benzyl alcohol products->alcohol Forms hbr Hydrogen Bromide (HBr) products->hbr Forms

Caption: Hydrolysis of this compound.

Handling_Workflow start Start: Need to use reagent storage Retrieve from cool, dry storage start->storage fume_hood Work in a chemical fume hood storage->fume_hood inert_atm Purge vessel with inert gas (N₂/Ar) fume_hood->inert_atm dispense Dispense reagent via dry syringe/cannula inert_atm->dispense reaction Add to anhydrous reaction mixture dispense->reaction reseal Securely reseal bottle (use Parafilm) dispense->reseal After dispensing end Return to storage reseal->end

Caption: Safe handling workflow to prevent moisture exposure.

Troubleshooting_Tree start Experiment Yield is Low check_reagent Check Reagent Bottle: Fumes or Discoloration? start->check_reagent yes_fumes Yes check_reagent->yes_fumes Yes no_fumes No check_reagent->no_fumes No analyze_crude Analyze Crude Reaction Mixture: Alcohol Side Product Present? yes_alcohol Yes analyze_crude->yes_alcohol Yes no_alcohol No analyze_crude->no_alcohol No conclusion1 Conclusion: Reagent is likely hydrolyzed. Use fresh stock. yes_fumes->conclusion1 no_fumes->analyze_crude conclusion2 Conclusion: Moisture entered during reaction. Improve drying of glassware/solvents. yes_alcohol->conclusion2 conclusion3 Conclusion: Moisture is not the primary issue. Investigate other parameters. no_alcohol->conclusion3

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethoxy)benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Free-Radical Bromination of 2-(Trifluoromethoxy)toluene: This method involves the reaction of 2-(Trifluoromethoxy)toluene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This is a common approach for benzylic brominations.

  • Conversion of 2-(Trifluoromethoxy)benzyl alcohol: This synthetic route involves the treatment of 2-(Trifluoromethoxy)benzyl alcohol with a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), to replace the hydroxyl group with a bromine atom.[1]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: The byproducts largely depend on the chosen synthetic route:

  • From 2-(Trifluoromethoxy)toluene (Radical Bromination):

    • Dibrominated byproduct: 2-(Trifluoromethoxy)benzylidene bromide can form if the reaction is not carefully controlled.

    • Ring-brominated isomers: Electrophilic aromatic substitution can occur, leading to bromination on the aromatic ring instead of the benzylic position. The trifluoromethoxy group is ortho-para directing, but steric hindrance from the substituent at position 2 might influence the substitution pattern.

    • Unreacted starting material: Incomplete reaction will leave residual 2-(Trifluoromethoxy)toluene.

    • Oxidation products: If oxygen is not excluded, small amounts of 2-(trifluoromethoxy)benzaldehyde or benzoic acid could be formed.

  • From 2-(Trifluoromethoxy)benzyl alcohol:

    • Unreacted starting material: Incomplete conversion will result in the presence of 2-(Trifluoromethoxy)benzyl alcohol in the final product.

    • Ether byproduct: Under certain conditions, self-condensation of the starting alcohol or reaction of the product with the starting alcohol can form a dibenzyl ether.

    • Phosphorous-containing impurities: When using PBr₃, residual phosphorus-based reagents or byproducts may be present if the workup is not thorough.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more detailed analysis, allowing for the identification and quantification of the starting material, product, and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Radical Bromination: Increase reaction time, temperature, or the amount of radical initiator (AIBN). Ensure efficient irradiation if using a photochemical method. - From Alcohol: Use a slight excess of the brominating agent (e.g., PBr₃). Increase reaction time or temperature as needed, while monitoring for byproduct formation.
Degradation of Product This compound is a lachrymator and can be sensitive to moisture and light. Work up the reaction promptly and store the product under an inert atmosphere, protected from light.
Inefficient Work-up Ensure complete extraction of the product from the aqueous phase during work-up. Use an appropriate drying agent to remove all moisture before solvent evaporation.
Side Reactions See troubleshooting guides for specific byproduct formation below.
Problem 2: Formation of Significant Amounts of Dibrominated Byproduct
Potential Cause Suggested Solution
Excess Brominating Agent Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., NBS).
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
High Reaction Temperature Perform the reaction at the lowest effective temperature to favor mono-bromination.
Problem 3: Presence of Ring-Brominated Isomers
Potential Cause Suggested Solution
Ionic Bromination Conditions This is more likely to occur with elemental bromine without a radical initiator. Ensure that the reaction is performed under strict radical conditions (use of a radical initiator like AIBN or light). The use of NBS generally minimizes ring bromination.
Presence of Lewis Acids Contamination with Lewis acids can catalyze electrophilic aromatic substitution. Ensure all glassware is clean and dry.
Problem 4: Unreacted Starting Material in the Final Product
Potential Cause Suggested Solution
Insufficient Brominating Agent Use a slight excess of the brominating agent.
Deactivated Radical Initiator Ensure the radical initiator (e.g., AIBN) is fresh and has been stored correctly.
Low Reaction Temperature or Short Reaction Time Gradually increase the temperature or reaction time while monitoring the reaction progress.

Quantitative Data on Byproduct Formation

Byproduct Favored By Minimized By Typical Observation
Dibrominated Product - Excess brominating agent- Prolonged reaction time- High temperature- Stoichiometric control of brominating agent- Careful reaction monitoring- Lower reaction temperatureCan be a significant byproduct if reaction is not controlled.
Ring-Brominated Isomers - Presence of Lewis acids- Use of elemental bromine without radical initiation- Use of NBS- Strict radical reaction conditions- Exclusion of light (for non-photochemical radical reactions)Generally a minor byproduct when using NBS.
Unreacted Starting Material - Insufficient brominating agent- Low temperature or short reaction time- Slight excess of brominating agent- Optimization of reaction time and temperatureVaries depending on reaction completion.

Experimental Protocols

Method 1: Synthesis via Radical Bromination of 2-(Trifluoromethoxy)toluene

Materials:

  • 2-(Trifluoromethoxy)toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a less toxic solvent like acetonitrile or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(Trifluoromethoxy)toluene in the chosen solvent.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic impurities.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: Synthesis from 2-(Trifluoromethoxy)benzyl alcohol

Materials:

  • 2-(Trifluoromethoxy)benzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (or another suitable inert solvent)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(Trifluoromethoxy)benzyl alcohol in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (a slight excess) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for a period, then let it warm to room temperature and continue stirring until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture into ice-water to quench the reaction.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Visualizations

Synthesis and Byproduct Formation Pathway

Synthesis_Byproducts Toluene 2-(Trifluoromethoxy)toluene Product This compound Toluene->Product Radical Bromination (NBS, AIBN) Dibromo Dibrominated Byproduct Toluene->Dibromo Over-bromination RingBromo Ring-Brominated Byproduct Toluene->RingBromo Electrophilic Substitution Alcohol 2-(Trifluoromethoxy)benzyl alcohol Alcohol->Product Bromination (PBr3) Ether Dibenzyl Ether Byproduct Alcohol->Ether Self-condensation

Caption: Synthetic routes to this compound and potential byproducts.

Troubleshooting Workflow for Byproduct Identification and Mitigation

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Dibromo Dibrominated Product Detected Identify->Dibromo Yes RingBromo Ring-Brominated Product Detected Identify->RingBromo Yes Unreacted Unreacted Starting Material Detected Identify->Unreacted Yes Purify Purify Product (Distillation/Chromatography) Identify->Purify No significant byproducts AdjustDibromo Adjust Reaction: - Reduce brominating agent - Shorten reaction time - Lower temperature Dibromo->AdjustDibromo AdjustRingBromo Adjust Reaction: - Ensure radical conditions - Use NBS - Exclude Lewis acids RingBromo->AdjustRingBromo AdjustUnreacted Adjust Reaction: - Increase brominating agent - Increase time/temperature Unreacted->AdjustUnreacted AdjustDibromo->Start Re-run Reaction AdjustRingBromo->Start Re-run Reaction AdjustUnreacted->Start Re-run Reaction

Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.

References

Technical Support Center: Safe Disposal of 2-(Trifluoromethoxy)benzyl Bromide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 2-(Trifluoromethoxy)benzyl bromide waste. Researchers, scientists, and drug development professionals should consult this resource to mitigate risks and ensure compliance with safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also a lachrymator, meaning it can cause tearing.[1][6][7] The compound is moisture-sensitive and may decompose to produce hydrogen bromide, which is also corrosive.[6][8][9]

Q2: How should I store this compound waste before disposal?

A2: Waste should be stored in a cool, dry, and well-ventilated area in a tightly closed, compatible container.[9][10][11] It is crucial to keep it away from moisture, heat, sparks, and open flames.[6][8][9][10] Store this waste separately from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[9][12]

Q3: Can I neutralize this compound waste in the lab?

Q4: What is the correct procedure for disposing of empty containers of this compound?

A4: Empty containers retain product residue and can be dangerous.[8] They should be handled as hazardous waste and disposed of according to your institution's guidelines for hazardous waste disposal. Do not rinse them into the drain.

Q5: What personal protective equipment (PPE) is required when handling this waste?

A5: When handling this compound waste, you must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][14] All handling of this waste should be done in a certified chemical fume hood.[15]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Spill Improper handling or container failure.Evacuate the area immediately. For small spills, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and label as hazardous waste. For large spills, contact your institution's EHS department immediately.[9][10][12] Do not use combustible materials for absorption.
Exposure to Skin or Eyes Inadequate PPE or accidental contact.Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station. Remove contaminated clothing. Seek immediate medical attention.[8][9][13]
Inhalation of Vapors Improper handling outside of a fume hood.Move to fresh air immediately. If breathing is difficult, seek medical attention.[8][9][13]
Container Pressurization Contamination with water or other incompatible materials leading to decomposition and gas (HBr) generation.Do not open the container. Place it in a secondary container and move it to an isolated, well-ventilated area. Contact your EHS department for emergency disposal.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 198649-68-2[2][16][17]
Molecular Formula C8H6BrF3O
Appearance Colorless to pale yellow liquid[16]
Hazards Corrosive, Lachrymator, Moisture-sensitive[1][2][3][4][5][7]

Table 2: Incompatible Materials

Material ClassExamples
Strong Oxidizing Agents Peroxides, Nitrates[6][9][12]
Bases Sodium hydroxide, Amines[9][12]
Alcohols Methanol, Ethanol[9][12]
Metals Corrodes steel[9]

Experimental Protocols

Protocol 1: Standard Procedure for Collection and Segregation of this compound Waste

  • Labeling: Obtain a designated hazardous waste container from your EHS department. Clearly label it as "Halogenated Organic Waste" and list "this compound" as a constituent.

  • Segregation: This waste must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.[15][18][19][20]

  • Collection: In a chemical fume hood, carefully transfer the waste into the designated container. Avoid splashing.

  • Closure: Securely close the container cap after each addition. Do not leave the container open.[11][15]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, until it is collected by EHS personnel.

Visualizations

WasteDisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Responsibility A Generate Waste (this compound) B Segregate as Halogenated Organic Waste A->B Step 1 C Collect in Labeled, Compatible Container B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E EHS Collection D->E Step 4 F Transport to Central Hazardous Waste Facility E->F Step 5 G Final Disposal (Incineration) F->G Step 6

Caption: Workflow for the safe disposal of this compound waste.

SpillResponse node_action node_action node_decision node_decision Start Spill Occurs Decision Is the spill large or uncontrolled? Start->Decision Evacuate Evacuate Area & Call EHS Decision->Evacuate Yes SmallSpill Contain spill with inert absorbent Decision->SmallSpill No End Dispose via EHS Evacuate->End Collect Collect waste in a sealed container SmallSpill->Collect Label Label as Hazardous Waste Collect->Label Label->End

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

Reactivity Face-Off: 2-(Trifluoromethoxy)benzyl bromide vs. 2-(Trifluoromethyl)benzyl bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of medicinal chemistry and materials science, the introduction of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. Among the most utilized fluorinated groups are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) substituents. This guide provides a detailed comparison of the reactivity of two key building blocks, 2-(Trifluoromethoxy)benzyl bromide and 2-(Trifluoromethyl)benzyl bromide, in nucleophilic substitution reactions. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of novel compounds.

Executive Summary of Reactivity Comparison

Based on the analysis of electronic and steric effects, 2-(Trifluoromethyl)benzyl bromide is predicted to be more reactive than this compound in nucleophilic substitution reactions, particularly those proceeding via an S(_N)2 mechanism. This is primarily attributed to the smaller steric hindrance of the trifluoromethyl group compared to the trifluoromethoxy group. In reactions with significant S(_N)1 character, the difference in reactivity is expected to be less pronounced, as both substituents are strongly electron-withdrawing and would destabilize the benzylic carbocation intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below.

PropertyThis compound2-(Trifluoromethyl)benzyl bromide
CAS Number 198649-68-2395-44-8[1][2]
Molecular Formula C₈H₆BrF₃OC₈H₆BrF₃[1]
Molecular Weight 255.03 g/mol 239.04 g/mol [1]
Appearance Light orange to yellow to green clear liquidWhite or colorless to light yellow powder to lump to clear liquid
Boiling Point Not readily available72 °C @ 7.5 mmHg
Melting Point Not readily available34-35 °C[2]
Density ~1.59 g/mL1.571 g/mL at 25 °C[1]

Theoretical Reactivity Analysis

The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by a combination of electronic and steric effects, which influence the stability of the transition states for both S(_N)1 and S(_N)2 pathways.

Electronic Effects

Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms.[3] This strong inductive effect (-I) deactivates the benzene ring and influences the electrophilicity of the benzylic carbon.

  • -OCF3 Group: The trifluoromethoxy group is characterized by a strong -I effect. While the oxygen atom possesses lone pairs that could potentially participate in resonance donation (+R), the strong pull of the three fluorine atoms significantly diminishes this effect. The net result is a strongly electron-withdrawing group.

  • -CF3 Group: The trifluoromethyl group is also a powerful electron-withdrawing group, primarily through a strong -I effect.[3]

In the context of nucleophilic substitution at the benzylic position:

  • S(_N)1 Mechanism: Both substituents would significantly destabilize the formation of a benzyl carbocation intermediate due to their electron-withdrawing nature. This makes the S(_N)1 pathway energetically unfavorable for both compounds compared to unsubstituted benzyl bromide.

  • S(_N)2 Mechanism: The electron-withdrawing nature of both groups increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Steric Effects

For ortho-substituted benzyl halides, steric hindrance plays a critical role in determining reactivity, particularly for the bimolecular S(_N)2 pathway which requires a backside attack by the nucleophile.[4]

  • This compound: The -OCF3 group is sterically more demanding than the -CF3 group due to the presence of the oxygen atom and the non-linear C-O-C bond angle, as well as the free rotation around the Ar-O bond.

  • 2-(Trifluoromethyl)benzyl bromide: The -CF3 group, while not small, presents a more compact steric profile compared to the -OCF3 group.

This difference in steric bulk is expected to have a significant impact on the rate of S(_N)2 reactions. The bulkier -OCF3 group will likely hinder the approach of the nucleophile to the benzylic carbon more effectively than the -CF3 group, leading to a slower reaction rate.

Predicted Reactivity Order

Considering both electronic and steric factors, the following reactivity order in nucleophilic substitution reactions is proposed:

2-(Trifluoromethyl)benzyl bromide > this compound

This prediction is primarily based on the anticipated dominance of steric effects in the ortho position for S(_N)2 reactions. For reactions that may have some S(_N)1 character, both substrates are expected to be highly disfavored to react through this pathway.

Experimental Protocols

To empirically determine the relative reactivity of these two compounds, a competitive reaction or parallel kinetic studies can be performed. Below are generalized protocols that can be adapted for this purpose.

General Protocol for a Competitive Nucleophilic Substitution Reaction

Objective: To determine the relative reactivity of this compound and 2-(Trifluoromethyl)benzyl bromide by reacting an equimolar mixture with a limiting amount of a nucleophile.

Materials:

  • This compound

  • 2-(Trifluoromethyl)benzyl bromide

  • Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, DMSO)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 2-(Trifluoromethyl)benzyl bromide in the chosen anhydrous solvent (e.g., 20 mL).

  • Add a known amount of the internal standard.

  • Bring the solution to the desired reaction temperature (e.g., 25 °C, 50 °C).

  • In a separate flask, prepare a solution of the nucleophile (e.g., 0.5 mmol, 0.5 equivalents relative to the total amount of benzyl bromides) in the same anhydrous solvent.

  • Add the nucleophile solution to the stirred solution of the benzyl bromides in one portion.

  • Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with water.

  • Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Analyze the organic extracts by GC or HPLC to determine the relative consumption of the two benzyl bromides and the formation of the corresponding products.

  • The relative reactivity can be determined from the ratio of the products formed or the ratio of the starting materials consumed over time.

General Protocol for Kinetic Studies by ¹⁹F NMR Spectroscopy

Objective: To determine the rate constants for the nucleophilic substitution reactions of each benzyl bromide independently.

Materials:

  • This compound

  • 2-(Trifluoromethyl)benzyl bromide

  • Nucleophile (e.g., a soluble salt of the nucleophile)

  • Deuterated solvent for NMR (e.g., CD₃CN, DMSO-d₆)

  • NMR tubes and spectrometer

Procedure:

  • Prepare a stock solution of the nucleophile of known concentration in the deuterated solvent.

  • In an NMR tube, dissolve a known amount of either this compound or 2-(Trifluoromethyl)benzyl bromide in a precise volume of the deuterated solvent.

  • Acquire an initial ¹⁹F NMR spectrum to determine the chemical shifts of the starting material.

  • Add a precise volume of the nucleophile stock solution to the NMR tube, quickly mix, and start recording ¹⁹F NMR spectra at regular time intervals.

  • The disappearance of the signal for the starting material and the appearance of the signal for the product can be integrated and used to calculate the concentration of each species over time.

  • The rate constant for the reaction can be determined by plotting the natural logarithm of the concentration of the starting material versus time (for a pseudo-first-order condition with a large excess of the nucleophile) or by using the appropriate integrated rate law for a second-order reaction.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Start_SN2 Reactants: 2-X-Benzyl Bromide + Nu⁻ TS_SN2 Trigonal Bipyramidal Transition State Start_SN2->TS_SN2 Backside Attack Product_SN2 Product: 2-X-Benzyl-Nu + Br⁻ TS_SN2->Product_SN2 Inversion of Stereochemistry Start_SN1 Reactant: 2-X-Benzyl Bromide Intermediate Benzylic Carbocation Intermediate Start_SN1->Intermediate Rate-determining step (destabilized by -I effect) Product_SN1 Product: 2-X-Benzyl-Nu + Br⁻ Intermediate->Product_SN1 Nu Nu⁻ Nu->Intermediate Nucleophilic Attack G A Reactivity Comparison: 2-(OCF3)benzyl bromide vs. 2-(CF3)benzyl bromide B Electronic Effects A->B C Steric Effects A->C D Both -OCF3 and -CF3 are strongly electron-withdrawing (-I) B->D G -OCF3 is bulkier than -CF3 C->G E Destabilize SN1 carbocation intermediate D->E F Increase electrophilicity of benzylic carbon for SN2 D->F I Conclusion: 2-(CF3)benzyl bromide is likely more reactive, especially in SN2 reactions E->I F->I H Greater steric hindrance for SN2 backside attack with -OCF3 G->H H->I

References

A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Trifluoromethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into aromatic systems is a widely used strategy in medicinal chemistry and materials science to modulate a molecule's electronic and pharmacokinetic properties. Understanding the positional influence of this substituent on the reactivity of benzylic halides is crucial for designing synthetic routes and predicting reaction outcomes. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethoxybenzyl bromide, drawing upon established principles of physical organic chemistry and available data for structurally related compounds.

Predicted Reactivity Order

Based on the electronic properties of the trifluoromethoxy group, the expected order of reactivity for the solvolysis of trifluoromethoxybenzyl bromide isomers in a reaction proceeding via a carbocation intermediate (SN1 mechanism) is:

Para > Meta > Ortho

This prediction is rooted in the interplay of inductive and resonance effects of the -OCF3 substituent.

Electronic Effects of the Trifluoromethoxy Group:

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect, -I). It also possesses a lone pair of electrons on the oxygen atom that can be donated to the aromatic ring through resonance (+R effect).

  • Para-position: At the para-position, both the -I and +R effects are operative. The +R effect can delocalize the positive charge of the benzylic carbocation intermediate, thus stabilizing it. While the -I effect is destabilizing, the resonance stabilization is generally more significant in SN1 reactions of benzyl systems, leading to an enhanced reaction rate compared to the meta isomer.

  • Meta-position: At the meta-position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect (-I) of the -OCF3 group dominates, destabilizing the carbocation intermediate and thus decreasing the reaction rate compared to the para isomer.

  • Ortho-position: At the ortho-position, both -I and +R effects are present. However, the close proximity of the bulky and electron-withdrawing -OCF3 group to the benzylic carbon introduces significant steric hindrance. This steric hindrance can impede solvation of the developing carbocation and the departure of the leaving group, leading to a significant decrease in the reaction rate. Additionally, the strong inductive effect at the ortho position will also contribute to destabilization.

Hammett Analysis for Predicting Reactivity

The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

For reactions involving the formation of a positive charge in the transition state, such as SN1 solvolysis of benzyl bromides, the reaction constant (ρ) is negative. A more negative ρ value indicates a greater sensitivity to the electronic effects of the substituents. For these reactions, the σ+ constants are often used as they account for through-conjugation between the substituent and the developing positive charge at the benzylic position.

While a complete set of experimentally determined σ+ values for the trifluoromethoxy group at all positions is not consistently reported, the known σp and σm values can provide insight.

Table 1: Hammett Sigma (σ) Constants for the Trifluoromethoxy Group

Substituent Positionσpσm
-OCF30.350.40

Data sourced from available literature. Note that σ+ values would be more appropriate for a precise correlation of SN1 reactivity.

The positive σ values confirm the electron-withdrawing nature of the trifluoromethoxy group. The slightly more positive value for σm compared to σp reflects the dominance of the inductive effect at the meta position and the partial offsetting of the inductive effect by the resonance effect at the para position.

Experimental Protocol: Measurement of Solvolysis Rates by Conductometry

To obtain the quantitative data necessary for a definitive comparison, the solvolysis rates of ortho-, meta-, and para-trifluoromethoxybenzyl bromide can be determined experimentally. A common and effective method is conductometry, which measures the change in electrical conductivity of the solution over time as the reaction proceeds to form ions.

Objective: To determine the first-order rate constants for the solvolysis of ortho-, meta-, and para-trifluoromethoxybenzyl bromide in a given solvent system (e.g., 80% ethanol/20% water) at a constant temperature.

Materials:

  • Ortho-trifluoromethoxybenzyl bromide

  • Meta-trifluoromethoxybenzyl bromide

  • Para-trifluoromethoxybenzyl bromide

  • Solvent (e.g., 80% ethanol/20% water)

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Data acquisition system (optional, but recommended)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the trifluoromethoxybenzyl bromide isomer in the chosen solvent system (e.g., 1 x 10⁻³ M).

  • Temperature Equilibration: Place the reaction vessel containing the solvent in the constant temperature water bath and allow it to equilibrate.

  • Initiation of Reaction: Inject a small, known volume of a stock solution of the benzyl bromide isomer into the solvent with vigorous stirring to initiate the solvolysis reaction.

  • Conductivity Measurement: Immediately begin monitoring the conductivity of the solution at regular time intervals. The conductivity will increase as the bromide ion (Br⁻) is formed.

  • Data Collection: Record the conductivity as a function of time until the reaction is complete (i.e., the conductivity reaches a stable maximum).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot will be equal to -k.

Diagram 1: Experimental Workflow for Conductometric Rate Measurement

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_solution Prepare Benzyl Bromide Solution prep_solvent Equilibrate Solvent at Constant Temp. initiate Initiate Reaction prep_solvent->initiate measure Monitor Conductivity vs. Time initiate->measure plot Plot ln(G∞ - Gt) vs. Time measure->plot calculate Calculate Rate Constant (k) plot->calculate SN1_Pathway reactant R-CH2-Br (Trifluoromethoxybenzyl bromide) transition1 Transition State 1 [R-CH2---Br]δ+ reactant->transition1 Rate-determining step intermediate R-CH2+ (Benzylic Carbocation) transition1->intermediate transition2 Transition State 2 [R-CH2---NuH]δ+ intermediate->transition2 + Nucleophile (NuH) product R-CH2-NuH+ (Protonated Product) transition2->product final_product R-CH2-Nu (Final Product) product->final_product - H+

A Comparative Guide to the Electronic Effects of Trifluoromethoxy and Trifluoromethyl Groups in Sₙ2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic effects of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in the context of bimolecular nucleophilic substitution (Sₙ2) reactions. While both moieties are potent electron-withdrawing groups crucial in medicinal chemistry and materials science for modulating molecular properties, their specific influence on Sₙ2 reaction kinetics is a subject of considerable interest. This document summarizes their electronic characteristics, discusses their anticipated impact on Sₙ2 transition states, and presents available, albeit limited, quantitative data.

Electronic Properties of -OCF₃ and -CF₃ Groups

Both the trifluoromethoxy and trifluoromethyl groups are characterized by their strong electron-withdrawing nature, primarily due to the high electronegativity of fluorine atoms. This property significantly influences the electron density of the molecule to which they are attached.

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. This effect polarizes the C-F bonds, drawing electron density away from the rest of the molecule.

The trifluoromethoxy group (-OCF₃) also exhibits a strong inductive (-I) effect. However, the presence of the oxygen atom introduces a competing, albeit weak, resonance effect (+R) where the oxygen lone pairs can donate electron density. Despite this, the overall electronic effect of the -OCF₃ group is strongly electron-withdrawing.

Impact on Sₙ2 Reaction Pathways

In an Sₙ2 reaction, a nucleophile attacks an electrophilic carbon center, leading to the displacement of a leaving group in a single, concerted step. The reaction rate is sensitive to the electronic properties of the substrate. For benzylic systems, where the substituent is on the aromatic ring, electronic effects can be transmitted to the reaction center.

Electron-withdrawing substituents on a benzyl halide are generally expected to slow down an Sₙ2 reaction. This is because they destabilize the transition state, which has a developing negative charge on the leaving group and a partial positive charge on the central carbon atom. By withdrawing electron density, these substituents can intensify the partial positive charge on the benzylic carbon, but more significantly, they can destabilize the electron-rich, five-coordinate transition state.

dot

SN2_Transition_State cluster_substrate Substrate cluster_product Product X X (e.g., OCF₃, CF₃) Aryl Aryl Ring X->Aryl -I effect CH2 CH₂ Aryl->CH2 LG LG (Leaving Group) Nu Nu⁻ (Nucleophile) TS [Nu---CH₂(Aryl-X)---LG]⁻ Nu->TS Attack CH2_prod CH₂ Aryl_prod Aryl Ring CH2_prod->Aryl_prod Nu_prod Nu Nu_prod->CH2_prod X_prod X Aryl_prod->X_prod

Caption: General workflow of an Sₙ2 reaction on a substituted benzylic system.

Quantitative Data and Experimental Observations

A computational study on nucleophilic substitutions on benzyl bromides provides calculated activation parameters for a para-CF₃ substituted system. While this study did not include a para-OCF₃ analogue for direct comparison, the data for the trifluoromethyl-substituted compound can serve as a benchmark.

Table 1: Calculated Activation Parameters for the Sₙ2 Reaction of p-CF₃-benzyl bromide with Br⁻

ParameterValue
ΔG‡ (kcal/mol)24.1
ΔH‡ (kcal/mol)16.8
ΔS‡ (cal/mol·K)-24.5

Source: Computational study on nucleophilic substitutions on benzyl bromides.

In a separate study investigating the Sₙ2 reaction of para- and meta-substituted benzylamines with benzyl bromide, electron-withdrawing groups, including -CF₃, were found to decrease the reaction rate.[1] This aligns with the theoretical expectation that such groups destabilize the Sₙ2 transition state.

dot

Electronic_Effects substituent Substituent (-OCF₃ or -CF₃) effect Strong -I Effect (Electron-Withdrawing) substituent->effect transition_state Sₙ2 Transition State [Nu---CH₂(Aryl-X)---LG]⁻ effect->transition_state influences destabilization Destabilization of Electron-Rich Transition State transition_state->destabilization rate Slower Sₙ2 Reaction Rate destabilization->rate

Caption: Logical relationship of substituent electronic effects on Sₙ2 reaction rates.

Experimental Protocols

As direct comparative experimental data is lacking, a generalized protocol for a kinetic study to compare the Sₙ2 reaction rates of para-trifluoromethoxy-benzyl bromide and para-trifluoromethyl-benzyl bromide with a nucleophile (e.g., iodide) is provided below.

Objective: To determine and compare the second-order rate constants for the Sₙ2 reaction of p-OCF₃-benzyl bromide and p-CF₃-benzyl bromide with sodium iodide in acetone.

Materials:

  • p-Trifluoromethoxy-benzyl bromide

  • p-Trifluoromethyl-benzyl bromide

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standard volumetric flasks and pipettes

  • Constant temperature bath

  • Conductivity meter or UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of p-OCF₃-benzyl bromide, p-CF₃-benzyl bromide, and sodium iodide in anhydrous acetone.

  • Kinetic Runs:

    • Equilibrate the reactant solutions to the desired temperature (e.g., 25°C) in the constant temperature bath.

    • Initiate the reaction by mixing equal volumes of the benzyl bromide solution and the sodium iodide solution in a reaction vessel maintained at the constant temperature.

    • Monitor the progress of the reaction over time. This can be achieved by:

      • Conductivity: Measuring the change in conductivity as the ionic reactant (NaI) is consumed and a non-ionic product is formed.

      • Spectrophotometry: Following the disappearance of a reactant or the appearance of a product if they have a suitable chromophore.

    • Record data at regular time intervals until the reaction is at least 70% complete.

  • Data Analysis:

    • For a second-order reaction, a plot of 1/([Reactant]) versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant (k).

    • Calculate the rate constants for both the p-OCF₃ and p-CF₃ substituted substrates.

    • Compare the obtained rate constants to determine the relative electronic effects of the two substituents on the Sₙ2 reaction rate.

Conclusion

Both the trifluoromethoxy and trifluoromethyl groups are potent electron-withdrawing substituents that are expected to decelerate Sₙ2 reactions in benzylic systems by destabilizing the electron-rich transition state. While direct experimental comparisons are currently unavailable, existing data for -CF₃ substituted systems support this hypothesis.[1] Further kinetic studies directly comparing the two groups are necessary to provide a definitive quantitative assessment of their relative electronic effects in Sₙ2 reactions. Such studies would be invaluable for the rational design of molecules with tailored reactivity in pharmaceutical and materials science applications.

References

A Comparative Analysis of Benzyl Protecting Groups with Electron-Withdrawing Substituents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The benzyl (Bn) group is a widely employed protecting group for hydroxyl and other functional groups due to its general stability and ease of removal by catalytic hydrogenolysis. However, the reactivity of the benzyl group can be finely tuned by the introduction of substituents on the aromatic ring. This guide provides a comparative study of benzyl protecting groups bearing electron-w-ithdrawing substituents, such as nitro, cyano, and halo groups, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties, performance, and applications, supported by experimental data.

The Impact of Electron-Withdrawing Substituents

Electron-withdrawing groups on the benzyl moiety influence its stability and cleavage conditions. Generally, these substituents destabilize the benzylic carbocation intermediate that can form during acidic cleavage, thus increasing their stability towards acidic conditions compared to the unsubstituted benzyl group. Conversely, they can facilitate alternative deprotection strategies, such as reductive or photolytic methods, and in some cases, alter the conditions required for catalytic hydrogenolysis. This tunable reactivity allows for orthogonal protection strategies in the synthesis of complex molecules with multiple functional groups.

Comparative Performance Data

The following tables summarize the performance of various benzyl protecting groups with electron-withdrawing substituents in terms of their stability under different conditions and the efficiency of their removal.

Table 1: Stability of Substituted Benzyl Ethers Under Various Conditions

Protecting GroupSubstituentConditionsStabilityReference
Benzyl (Bn)HStrong Acids (e.g., HBr, BCl₃)Labile[1]
Strong Bases (e.g., NaH, KOH)Stable[1]
Catalytic Hydrogenolysis (H₂, Pd/C)Labile[2]
Oxidative (DDQ)Slow Cleavage[3]
p-Nitrobenzyl (pNB)p-NO₂Strong Acids (TFA, HF)Stable[1]
20% aq. NaOH in Methanol (75 °C)Labile[1]
Catalytic Hydrogenolysis (H₂, Pd/C)Labile
p-Cyanobenzyl (pCNB)p-CNCatalytic Hydrogenolysis (H₂, Pd/C)Labile
p-Chlorobenzyl (pClB)p-ClCatalytic Hydrogenolysis (H₂, Pd/C)Labile

Table 2: Deprotection Yields of Substituted Benzyl Ethers

Protecting GroupSubstrate TypeDeprotection MethodYield (%)Reference
p-Nitrobenzyl (pNB)Oxindole20% aq. NaOH in Methanol, 75 °C, 1.5 h63[1]
p-Nitrobenzyl (pNB)Amide20% aq. NaOH in Methanol, 75 °CModerate[1]
p-Nitrobenzyl (pNB)Ether20% aq. NaOH in Methanol, 75 °CModerate[1]
Benzyl (Bn)CarbohydrateVisible light, DDQ (catalytic)84-96[3]
p-Methoxybenzyl (PMB)Various AlcoholsElectrochemicalup to 93[4]

Experimental Protocols

Detailed methodologies for the protection of alcohols with substituted benzyl groups and their subsequent deprotection are crucial for reproducible results.

Protocol 1: Protection of a Primary Alcohol with p-Nitrobenzyl Bromide

Objective: To protect a primary hydroxyl group as a p-nitrobenzyl ether.

Materials:

  • Primary alcohol (1.0 eq)

  • p-Nitrobenzyl bromide (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add NaH portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of p-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired p-nitrobenzyl ether.

Protocol 2: Deprotection of a p-Nitrobenzyl Ether using Aqueous Sodium Hydroxide[1]

Objective: To cleave a p-nitrobenzyl ether protecting group.

Materials:

  • p-Nitrobenzyl protected compound (1.0 eq)

  • 20% aqueous sodium hydroxide (NaOH) solution

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the p-nitrobenzyl protected compound in methanol.

  • Add 20% aqueous NaOH solution.

  • Heat the reaction mixture to 75 °C and stir for the time indicated by reaction monitoring (e.g., 1.5 hours for an oxindole substrate).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the deprotected compound.[1]

Protocol 3: General Procedure for Catalytic Hydrogenolysis of Benzyl Ethers

Objective: To cleave a benzyl or substituted benzyl ether via catalytic hydrogenolysis.

Materials:

  • Benzyl protected compound (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyl protected compound in MeOH or EtOAc in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.

  • Purify the product by flash column chromatography if necessary.

Visualizing Orthogonal Deprotection Strategies

The distinct stability of benzyl ethers with different electronic substituents allows for their selective removal in the presence of one another, a concept known as orthogonal deprotection. The following diagram illustrates a logical workflow for the sequential deprotection of a molecule containing a p-methoxybenzyl (PMB) ether (electron-donating), a standard benzyl (Bn) ether, and a p-nitrobenzyl (pNB) ether (electron-withdrawing).

Orthogonal_Deprotection cluster_0 Orthogonal Deprotection Strategy Start Multi-Protected Compound (PMB, Bn, pNB) Step1 Oxidative Cleavage (DDQ or CAN) Start->Step1 Deprotect PMB Intermediate1 Bn and pNB Protected Step1->Intermediate1 Step2 Catalytic Hydrogenolysis (H₂, Pd/C) Intermediate1->Step2 Deprotect Bn Intermediate2 pNB Protected Step2->Intermediate2 Step3 Reductive/Basic Cleavage (e.g., Zn/AcOH or NaOH/MeOH) Intermediate2->Step3 Deprotect pNB Final Fully Deprotected Step3->Final

Caption: Orthogonal deprotection workflow for PMB, Bn, and pNB ethers.

Conclusion

Benzyl protecting groups with electron-withdrawing substituents offer a valuable toolkit for chemists to fine-tune their synthetic strategies. The increased stability of these groups to acidic conditions, coupled with the availability of specific deprotection methods, enhances their utility in complex molecule synthesis. The p-nitrobenzyl group, in particular, is well-documented and provides a robust protecting group that can be removed under conditions orthogonal to many other protecting groups. While direct comparative data for a full range of electron-withdrawing substituted benzyl groups remains an area for further systematic investigation, the available information clearly demonstrates their potential for enabling selective transformations in modern organic synthesis. The choice of a specific substituted benzyl protecting group will ultimately depend on the overall synthetic plan, the nature of the substrate, and the compatibility with other functional groups present in the molecule.

References

A Comparative Analysis of 2-(Trifluoromethoxy)benzyl bromide and Other Benzylic Halides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final product. Benzylic halides are a cornerstone of this chemical toolbox, prized for their reactivity in nucleophilic substitution reactions. This guide provides an in-depth comparison of 2-(trifluoromethoxy)benzyl bromide with other commonly employed benzylic halides, focusing on the influence of the substituent on reactivity and reaction mechanism. This analysis is supported by established principles of physical organic chemistry and representative experimental data.

The Role of Substituents in Benzylic Halide Reactivity

The reactivity of a benzylic halide is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These substituents can exert profound electronic effects, either donating or withdrawing electron density, which in turn stabilizes or destabilizes the transition states of nucleophilic substitution reactions. These reactions primarily proceed through two distinct mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, and the bimolecular S(_N)2 pathway, which proceeds via a concerted backside attack by the nucleophile.

The trifluoromethoxy (-OCF(_3)) group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) and a weaker resonance effect (+R). This electronic profile significantly influences the reactivity of the benzylic position.

Comparative Reactivity: A Quantitative Perspective

While direct, side-by-side kinetic data for the solvolysis of this compound is not readily available in the literature, we can confidently predict its reactivity relative to other substituted benzylic halides based on the principles of linear free-energy relationships, such as the Hammett equation. The Hammett equation (

log(k/k0)=σρlog(k/k_0) = \sigma\rholog(k/k0​)=σρ
) quantitatively relates the rate constant (k) of a reaction to the electronic properties of a substituent (characterized by the substituent constant, (\sigma)) and the sensitivity of the reaction to these effects (the reaction constant, (\rho)).

Electron-withdrawing groups, like the trifluoromethoxy group, have positive (\sigma) values and are known to disfavor the formation of a positive charge at the benzylic position. This has a pronounced effect on the S(_N)1 pathway, which proceeds through a carbocation intermediate. Conversely, the S(_N)2 transition state, which has a buildup of negative charge, is less destabilized or can even be slightly stabilized by electron-withdrawing groups.

Below is a table summarizing the expected relative rates of solvolysis (a common measure of reactivity in nucleophilic substitution) for a series of substituted benzyl bromides in a polar protic solvent system like 80% ethanol/water. The data for benzyl bromide and 2-(trifluoromethyl)benzyl bromide are included for direct comparison.

Benzylic Halide Substituent Substituent Effect Expected Relative Solvolysis Rate (S(_N)1) Favored Mechanism
Benzyl Bromide-HNeutral1S(_N)1 / S(_N)2
2-(Trifluoromethyl)benzyl bromide2-CF(_3)Strong Electron-Withdrawing (Inductive)<< 1Primarily S(_N)2
This compound 2-OCF(_3) Strong Electron-Withdrawing (Inductive) << 1 Primarily S(_N)2
4-Methoxybenzyl bromide4-OCH(_3)Strong Electron-Donating (Resonance)>> 1Primarily S(_N)1
4-Nitrobenzyl bromide4-NO(_2)Strong Electron-Withdrawing (Inductive & Resonance)<<< 1Primarily S(_N)2

Note: The relative rates are qualitative predictions based on established electronic effects of the substituents.

The strongly electron-withdrawing nature of the 2-trifluoromethoxy group is expected to significantly retard the rate of any reaction proceeding through an S(_N)1 mechanism due to the destabilization of the incipient benzylic carbocation. Its reactivity will be comparable to, or even slightly lower than, that of 2-(trifluoromethyl)benzyl bromide. Consequently, nucleophilic substitution reactions involving this compound will strongly favor the S(_N)2 pathway. This is in stark contrast to benzyl bromides bearing electron-donating groups, such as 4-methoxybenzyl bromide, which readily undergo S(_N)1 reactions due to the stabilization of the carbocation intermediate.

Experimental Protocols

To empirically determine the relative reactivity of these benzylic halides, a competitive kinetic study can be performed. The following protocol outlines a general procedure for monitoring the solvolysis of benzyl bromides in an ethanol-water mixture using a conductometric method.

Protocol: Comparative Solvolysis of Benzylic Bromides by Conductometry

Objective: To determine the first-order rate constants for the solvolysis of this compound, benzyl bromide, and other substituted benzyl bromides in 80% (v/v) ethanol-water at a constant temperature.

Materials:

  • This compound

  • Benzyl bromide

  • 2-(Trifluoromethyl)benzyl bromide

  • 4-Methoxybenzyl bromide

  • Absolute Ethanol (ACS grade)

  • Deionized Water

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of 80% (v/v) ethanol-water by mixing 800 mL of absolute ethanol with 200 mL of deionized water in a volumetric flask. Allow the solution to equilibrate to room temperature and mix thoroughly.

  • Stock Solution Preparation: Prepare 0.01 M stock solutions of each benzylic halide in the 80% ethanol-water solvent.

  • Kinetic Run: a. Place a known volume (e.g., 50 mL) of the 80% ethanol-water solvent into a reaction vessel equipped with a magnetic stirrer and the conductivity probe. b. Equilibrate the reaction vessel in the constant temperature water bath (e.g., 25.0 ± 0.1 °C). c. Once the temperature is stable, initiate the reaction by injecting a small, precise volume (e.g., 0.1 mL) of the benzylic halide stock solution into the solvent with vigorous stirring. d. Start the stopwatch simultaneously with the injection. e. Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds for fast reactions, or every 5-10 minutes for slower reactions) until the conductivity reading remains constant, indicating the completion of the reaction.

  • Data Analysis: a. The rate of reaction is proportional to the rate of formation of HBr, which increases the conductivity of the solution. b. The first-order rate constant (k) can be determined by plotting ln(C(_\infty) - C(t)) versus time (t), where C(\infty) is the conductivity at infinite time (reaction completion) and C(_t) is the conductivity at time t. The slope of this plot will be -k. c. Compare the determined rate constants for each of the benzylic halides to establish their relative reactivities.

Visualization of Reaction Pathways

The choice between the S(_N)1 and S(_N)2 pathway for a benzylic halide is a function of several factors, including the electronic nature of the ring substituents, the strength of the nucleophile, and the solvent polarity. The following diagram illustrates this decision-making process.

G Factors Influencing Nucleophilic Substitution Pathways of Benzylic Halides cluster_substrate Substrate Structure cluster_conditions Reaction Conditions Substituent Ring Substituent EDG Electron-Donating Group (e.g., -OCH3) Substituent->EDG Donates e⁻ density EWG Electron-Withdrawing Group (e.g., -OCF3, -CF3, -NO2) Substituent->EWG Withdraws e⁻ density SN1 SN1 Pathway (Carbocation Intermediate) EDG->SN1 Stabilizes Carbocation SN2 SN2 Pathway (Concerted Mechanism) EWG->SN2 Destabilizes Carbocation Nucleophile Nucleophile Strength Strong_Nuc Strong (e.g., RO⁻, CN⁻) Nucleophile->Strong_Nuc Weak_Nuc Weak (e.g., H2O, ROH) Nucleophile->Weak_Nuc Strong_Nuc->SN2 Favors bimolecular attack Weak_Nuc->SN1 Favors carbocation formation Solvent Solvent Polarity Protic Polar Protic (e.g., H2O, EtOH) Solvent->Protic Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solvent->Aprotic Protic->SN1 Solvates ions Aprotic->SN2 Enhances nucleophilicity

Caption: Factors influencing SN1 vs. SN2 pathways in benzylic halides.

Conclusion

This compound is a valuable synthetic building block, particularly when a deactivated benzylic halide that favors the S(_N)2 pathway is required. The potent electron-withdrawing nature of the 2-OCF(_3) group significantly retards S(_N)1 reactivity by destabilizing the benzylic carbocation intermediate. This makes it a predictable and selective reagent for introducing the 2-(trifluoromethoxy)benzyl moiety into molecules via a bimolecular substitution mechanism. In contrast, benzylic halides with electron-donating substituents are more prone to S(_N)1 reactions, which can sometimes lead to side reactions such as rearrangements or elimination. For researchers in drug development and materials science, a clear understanding of these electronic effects is paramount for rational reaction design and the efficient synthesis of complex target molecules.

A Comparative Guide to Stereoselectivity in Reactions with 2-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated substituents into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The trifluoromethoxy group (-OCF₃), in particular, has garnered significant attention due to its unique electronic characteristics and high lipophilicity, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 2-(Trifluoromethoxy)benzyl bromide is a key building block for incorporating this valuable moiety. Understanding its reactivity and, crucially, the stereochemical outcome of its reactions is paramount for the rational design of chiral molecules.

This guide provides a comparative analysis of the stereoselectivity of reactions involving this compound and other substituted benzyl bromides. We will explore two powerful and widely used methods for asymmetric carbon-carbon bond formation: Asymmetric Phase-Transfer Catalysis and Chiral Auxiliary-Mediated Alkylation. By presenting key experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to select the optimal synthetic strategy for their specific needs.

Asymmetric Phase-Transfer Catalytic Alkylation of a Glycine Schiff Base

Asymmetric Phase-Transfer Catalysis (PTC) is a powerful and operationally simple method for the enantioselective synthesis of α-amino acids. The reaction involves the alkylation of a glycine Schiff base enolate with an electrophile, such as a substituted benzyl bromide, in a biphasic system. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, typically derived from cinchona alkaloids.

Experimental Protocol: Asymmetric PTC Alkylation

A mixture of tert-butyl 2-((diphenylmethylene)amino)acetate (0.148 g, 0.5 mmol) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 10 mol%) in toluene (5 mL) is treated with the substituted benzyl bromide (1.1 eq). To this is added a 50% aqueous solution of potassium hydroxide (20 eq) at a specified temperature (e.g., 10 °C). The reaction mixture is stirred vigorously for a specified time (e.g., 18 hours). Upon completion, water (5 mL) is added, and the organic layer is separated, washed, dried, and concentrated. The product is then purified by chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.[1]

Comparative Performance of Substituted Benzyl Bromides

The electronic nature of the substituent on the benzyl bromide can influence both the reaction rate and the enantioselectivity of the PTC alkylation.

ElectrophileYield (%)Enantiomeric Excess (ee, %)Reference
Benzyl bromideHigh>99[1]
4-Methoxybenzyl bromideHighHighData for similar reactions suggest high ee.
4-Nitrobenzyl bromideHighHighData for similar reactions suggest high ee.
This compound Predicted: HighPredicted: High-

Note on this compound: While specific experimental data for the asymmetric PTC alkylation of this substrate was not found in the reviewed literature, predictions can be made based on its electronic properties. The 2-(trifluoromethoxy) group is strongly electron-withdrawing and sterically demanding. In PTC alkylations, the transition state involves a close association of the enolate, the electrophile, and the chiral catalyst. The steric bulk at the ortho position may influence the approach of the electrophile to the enolate-catalyst complex, potentially impacting the enantioselectivity. The strong electron-withdrawing nature is expected to enhance the reactivity of the benzyl bromide towards nucleophilic attack. High enantioselectivity is still anticipated, as the steric and electronic factors of the catalyst are the primary drivers of stereochemical control.

PTC_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Start reagents Mix Glycine Schiff Base, Chiral PTC Catalyst, & Benzyl Bromide in Toluene start->reagents base Add aq. KOH reagents->base Biphasic System stir Stir vigorously (e.g., 18h at 10°C) base->stir quench Add Water stir->quench extract Separate & Extract Organic Layer quench->extract purify Purify by Chromatography extract->purify analyze Analyze by Chiral HPLC purify->analyze end_node Enantioenriched Amino Acid Derivative analyze->end_node

Caption: Workflow for Asymmetric Phase-Transfer Catalytic Alkylation.

Chiral Auxiliary-Mediated Alkylation

An alternative and highly reliable method for stereoselective alkylation is the use of a chiral auxiliary. Evans' oxazolidinone auxiliaries are a classic example, providing a robust platform for the diastereoselective alkylation of enolates. The chiral auxiliary is first acylated, then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance provided by the substituent on the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

Experimental Protocol: Evans' Asymmetric Alkylation

An N-acyloxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone) is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is added to generate the Z-enolate. The substituted benzyl bromide is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product is purified. The diastereomeric ratio is determined, typically by NMR or chromatography. The chiral auxiliary can then be cleaved to yield the desired chiral carboxylic acid derivative.[2]

Comparative Performance of Substituted Benzyl Bromides in Evans' Alkylation
ElectrophileDiastereomeric Excess (de, %)Reference
Benzyl bromide>98[2]
4-Methoxybenzyl bromide>98Data for similar reactions suggest high de.
4-Nitrobenzyl bromide>98Data for similar reactions suggest high de.
This compound Predicted: >95-

Note on this compound: In Evans' alkylation, the stereoselectivity is primarily dictated by the conformation of the chiral enolate, which is influenced by the chelation of the metal cation and the steric bulk of the auxiliary's substituent. The nature of the electrophile generally has a smaller impact on the diastereoselectivity, provided it is reactive enough. The electron-withdrawing 2-(trifluoromethoxy) group will increase the reactivity of the benzyl bromide. The steric bulk at the ortho position might slightly slow down the reaction rate compared to less hindered benzyl bromides, but high diastereoselectivity is still expected as the facial bias of the enolate remains the dominant controlling factor.

Evans_Alkylation_Pathway cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_final Product Formation start N-Acyloxazolidinone deprotonation Deprotonation (LDA or NaHMDS, -78°C) start->deprotonation enolate Chiral Z-Enolate deprotonation->enolate add_bromide Add Substituted Benzyl Bromide enolate->add_bromide alkylation_step Diastereoselective Alkylation add_bromide->alkylation_step product Alkylated Oxazolidinone (High de) alkylation_step->product cleavage Auxiliary Cleavage product->cleavage final_product Enantioenriched Carboxylic Acid Derivative cleavage->final_product

Caption: Reaction pathway for Evans' Asymmetric Alkylation.

Conclusion

Both Asymmetric Phase-Transfer Catalysis and Chiral Auxiliary-Mediated Alkylation are highly effective methods for the stereoselective synthesis of chiral molecules using substituted benzyl bromides.

  • Asymmetric PTC offers the advantage of being a catalytic method, which is often more atom-economical and cost-effective. It generally provides high enantioselectivities for a range of benzyl bromides.

  • Evans' Asymmetric Alkylation , while stoichiometric in the chiral source, is a robust and predictable method that consistently delivers very high levels of diastereoselectivity. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the desired final product.

For reactions involving This compound , both methods are predicted to proceed with high levels of stereocontrol. The electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the reactivity of the bromide, while the steric bulk at the ortho position may have a minor influence on the reaction rate but is not expected to significantly compromise the stereoselectivity. Experimental validation is recommended to determine the optimal conditions and to confirm these predictions. This guide serves as a foundational resource for researchers embarking on the stereoselective synthesis of molecules containing the valuable 2-(trifluoromethoxy)benzyl moiety.

References

A Comparative Guide to the Reaction Kinetics of 2-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 2-(Trifluoromethoxy)benzyl bromide. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide establishes a framework for understanding its reactivity by comparing it with other substituted benzyl bromide derivatives. The experimental data and principles presented here offer valuable insights for designing and interpreting kinetic experiments involving this compound and similar compounds.

Introduction to the Reactivity of Benzyl Bromides

Benzyl bromides are versatile reagents in organic synthesis, valued for their ability to introduce a benzyl group to a variety of nucleophiles. Their reactivity is significantly influenced by the nature of substituents on the aromatic ring. The benzylic carbon is susceptible to nucleophilic attack, and the reaction can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the substrate structure, nucleophile, solvent, and temperature.

The trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties. It is strongly electron-withdrawing inductively, yet it can act as a weak resonance donor. This dual nature can lead to complex effects on reaction rates and mechanisms, making a detailed kinetic analysis essential for its effective use in synthesis and drug development.

Comparative Kinetic Data

Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C

Substituent (X) in X-C₆H₄CH₂Clk (s⁻¹)Relative Rate
4-OCH₃1.5 x 10⁻³46.9
4-CH₃1.6 x 10⁻⁴5.0
H3.2 x 10⁻⁵1.0
4-Cl2.5 x 10⁻⁵0.78
3-Cl1.3 x 10⁻⁵0.41
3-NO₂4.5 x 10⁻⁷0.014
4-NO₂3.8 x 10⁻⁷0.012
2-OCF₃Data Not Available-

Data extracted from a study on the solvolysis of substituted benzyl chlorides and is intended to show relative trends.

Discussion of Expected Reactivity of this compound:

The 2-(Trifluoromethoxy) substituent is expected to have a significant impact on the reactivity of the benzyl bromide. The strong electron-withdrawing inductive effect (-I) of the -OCF₃ group should decrease the electron density at the benzylic carbon, making it more electrophilic and potentially accelerating the rate of an SN2 reaction with a strong nucleophile. However, this same inductive effect would destabilize the developing positive charge in an SN1 transition state and the resulting carbocation, thus slowing down an SN1 reaction. The ortho position of the substituent may also introduce steric hindrance, which could disfavor an SN2 pathway. The weak resonance donation (+R) from the oxygen lone pairs might slightly counteract the inductive effect, but the overall influence is expected to be dominated by the strong electron withdrawal. Therefore, it is predicted that this compound will be less reactive than unsubstituted benzyl bromide in SN1 reactions and may show comparable or slightly enhanced reactivity in SN2 reactions, depending on the steric hindrance and the nature of the nucleophile.

Experimental Protocols

A generalized methodology for conducting kinetic studies on the reactions of benzyl bromides is provided below. This protocol can be adapted for this compound.

Objective: To determine the rate constant for the reaction of a substituted benzyl bromide with a nucleophile.

Materials:

  • This compound (or other substituted benzyl bromide)

  • Nucleophile (e.g., sodium azide, potassium iodide, aniline)

  • Solvent (e.g., acetone, acetonitrile, ethanol)

  • Thermostatted water bath or reaction block

  • Volumetric flasks, pipettes, and syringes

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, GC, or conductivity meter)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the benzyl bromide of a known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same solvent.

  • Kinetic Run:

    • Equilibrate both reactant solutions to the desired reaction temperature in the thermostatted bath.

    • Initiate the reaction by rapidly mixing known volumes of the pre-heated solutions in a reaction vessel.

    • Start monitoring the reaction progress immediately.

  • Monitoring the Reaction:

    • The method of monitoring will depend on the specific reaction. Common techniques include:

      • Spectrophotometry: If a reactant or product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be followed over time.

      • Chromatography (HPLC or GC): Aliquots of the reaction mixture can be taken at specific time intervals, the reaction quenched (e.g., by dilution with a cold solvent), and the concentrations of reactants and/or products determined by chromatography.

      • Conductivity: If the reaction produces or consumes ions, the change in the conductivity of the solution can be monitored.

  • Data Analysis:

    • The concentration of the reactant or product is plotted against time.

    • The data is then fitted to the appropriate integrated rate law (e.g., first-order or second-order) to determine the rate constant (k).

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways for nucleophilic substitution on benzyl bromides and a general workflow for kinetic analysis.

SN2_Mechanism reactants Nu⁻ + C₆H₄(2-OCF₃)CH₂Br ts [Nu---CH₂(C₆H₄(2-OCF₃))---Br]⁻ reactants->ts Concerted products Nu-CH₂(C₆H₄(2-OCF₃)) + Br⁻ ts->products

Caption: SN2 mechanism for the reaction of this compound.

SN1_Mechanism reactant C₆H₄(2-OCF₃)CH₂Br carbocation C₆H₄(2-OCF₃)CH₂⁺ + Br⁻ reactant->carbocation Slow, Rate-determining product Nu-CH₂(C₆H₄(2-OCF₃)) carbocation->product Fast, + Nu⁻

Caption: SN1 mechanism for the reaction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing prep_substrate Prepare Substrate Solution equilibrate Equilibrate Solutions to T prep_substrate->equilibrate prep_nucleophile Prepare Nucleophile Solution prep_nucleophile->equilibrate mix Mix Reactants (t=0) equilibrate->mix monitor Monitor Reaction Progress mix->monitor quench Quench Aliquots monitor->quench plot Plot [C] vs. Time monitor->plot analyze Analyze Samples quench->analyze analyze->plot fit Fit to Rate Law plot->fit k Determine Rate Constant (k) fit->k

Caption: General experimental workflow for kinetic analysis.

Conclusion

This guide provides a comparative framework for understanding the kinetic behavior of this compound. While direct experimental data for this specific compound remains elusive in the surveyed literature, by analyzing the reactivity of analogous substituted benzyl halides, we can make informed predictions about its behavior in nucleophilic substitution reactions. The provided experimental protocol offers a starting point for researchers to determine the precise kinetic parameters for their specific reaction conditions. The unique electronic properties of the trifluoromethoxy group warrant further investigation to fully elucidate its impact on reaction mechanisms and rates, which will be invaluable for its application in the synthesis of novel pharmaceuticals and advanced materials.

Unraveling the Reaction Mechanisms of 2-(Trifluoromethoxy)benzyl bromide: A Computational and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of building blocks like 2-(Trifluoromethoxy)benzyl bromide is paramount for designing efficient synthetic routes. This guide provides a comparative analysis of the competing reaction mechanisms for this versatile reagent, supported by computational insights and experimental data from analogous systems.

The presence of the trifluoromethoxy group at the ortho position of benzyl bromide significantly influences its reactivity. This strong electron-withdrawing group modulates the electronic properties of the benzylic carbon, thereby affecting the kinetics and thermodynamics of nucleophilic substitution and other potential reaction pathways. This analysis delves into the nuances of Sɴ1, Sɴ2, and radical-mediated reactions of this compound, offering a predictive framework for its behavior in various chemical environments.

Computational Analysis of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the transition states and intermediates that govern a chemical reaction. For substituted benzyl bromides, the primary mechanistic question revolves around the competition between the unimolecular Sɴ1 and bimolecular Sɴ2 pathways.

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the stability of potential intermediates and transition states. In an Sɴ1 reaction, the rate-determining step is the formation of a carbocation. For this compound, the electron-withdrawing -OCF₃ group would destabilize the resulting benzylic carbocation, thereby increasing the activation energy and disfavoring the Sɴ1 pathway.

Conversely, in an Sɴ2 reaction, the nucleophile attacks the electrophilic benzylic carbon in a concerted step, passing through a trigonal bipyramidal transition state. The electron-withdrawing nature of the -OCF₃ group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Therefore, the Sɴ2 mechanism is generally expected to be the more favorable pathway for this compound, especially with strong nucleophiles.

Beyond nucleophilic substitution, the possibility of radical-mediated reactions exists, particularly under photoredox catalysis conditions. The benzylic C-Br bond can undergo homolytic cleavage to form a resonance-stabilized benzylic radical.

Reaction_Pathways cluster_SN2 SN2 Pathway (Favored) cluster_SN1 SN1 Pathway (Disfavored) cluster_Radical Radical Pathway Reactants_SN2 2-(CF3O)C6H4CH2Br + Nu⁻ TS_SN2 [Nu---CH2(Ar)---Br]⁻ (Trigonal Bipyramidal TS) Reactants_SN2->TS_SN2 Concerted Product_SN2 2-(CF3O)C6H4CH2Nu + Br⁻ TS_SN2->Product_SN2 Reactants_SN1 2-(CF3O)C6H4CH2Br Carbocation 2-(CF3O)C6H4CH2⁺ + Br⁻ (Destabilized Carbocation) Reactants_SN1->Carbocation Slow Product_SN1 2-(CF3O)C6H4CH2Nu Carbocation->Product_SN1 Fast, + Nu⁻ Reactants_Radical 2-(CF3O)C6H4CH2Br Radical 2-(CF3O)C6H4CH2• + Br• Reactants_Radical->Radical Initiation (e.g., light) Product_Radical Further Reactions Radical->Product_Radical Computational_Workflow Start Define Reactants and Products TS_Search Transition State Search (e.g., QST2/3, Berny) Start->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Verify Connection Freq_Calc Frequency Calculation IRC->Freq_Calc Confirm Stationary Points Energy_Profile Construct Reaction Energy Profile Freq_Calc->Energy_Profile Conclusion Determine Favored Pathway Energy_Profile->Conclusion

The Efficacy of 2-(Trifluoromethoxy)benzyl bromide in the Synthesis of Known Active Pharmaceutical Ingredients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated moieties into active pharmaceutical ingredients (APIs) is a widely recognized approach to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorinated building blocks, 2-(trifluoromethoxy)benzyl bromide emerges as a versatile reagent for introducing the trifluoromethoxybenzyl group into molecular scaffolds. This guide provides a comparative analysis of the potential efficacy of this compound in the synthesis of known APIs by examining established synthetic routes and proposing analogous pathways utilizing this reagent.

Comparative Synthesis of a Key Pharmaceutical Intermediate

To illustrate the potential application and comparative efficacy of this compound, we will examine the synthesis of a key intermediate for a widely used class of drugs. For this purpose, we will focus on a hypothetical intermediate analogous to those used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin. The established synthesis of a key chiral amine intermediate for Sitagliptin often involves the asymmetric hydrogenation of an enamine derived from a trifluorophenyl-substituted ketone.

An alternative hypothetical route can be envisioned where this compound is utilized to introduce the side chain via nucleophilic substitution. This allows for a direct comparison of synthetic strategies.

Table 1: Comparison of Synthetic Routes for a Chiral Amine Intermediate
StepEstablished Route: Asymmetric HydrogenationHypothetical Route: Using this compound
Key Reagents Trifluoromethylated ketone, Chiral catalyst (e.g., Rh-based), H₂Chiral amine nucleophile, this compound, Base
Key Transformation Asymmetric reduction of enamineNucleophilic substitution (N-alkylation)
Reported/Expected Yield High (often >90% ee)Variable, dependent on substrate and conditions
Advantages High enantioselectivity, well-establishedPotentially fewer steps, readily available starting materials
Disadvantages Use of expensive heavy metal catalystsPotential for racemization, requires optimization

Experimental Protocols

Protocol 1: Established Synthesis of a Chiral Amine via Asymmetric Hydrogenation (Adapted from literature)

A solution of the β-ketoamide precursor in an appropriate solvent (e.g., methanol) is charged into a high-pressure reactor. A chiral rhodium-based catalyst, such as a Rh(I)/Josiphos complex, is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas (e.g., 100 psig) and heated. The reaction is monitored by techniques such as HPLC until completion. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield the desired chiral amine with high enantiomeric excess.[2][3]

Protocol 2: Hypothetical Synthesis using this compound

To a stirred solution of a chiral amine nucleophile (e.g., a protected amino acid derivative) in a polar aprotic solvent such as dimethylformamide (DMF), a non-nucleophilic base (e.g., diisopropylethylamine) is added. This compound is then added dropwise at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-benzylated product.

Logical Workflow for API Synthesis Comparison

The following diagram illustrates the logical workflow for comparing the efficacy of a novel reagent like this compound against established synthetic methods for a given API.

G Workflow for Reagent Efficacy Comparison A Identify Target API and Key Intermediate B Research Established Synthetic Routes A->B C Propose Hypothetical Route using This compound A->C D Compare Synthetic Steps and Reagents B->D C->D E Analyze Potential Yield and Purity D->E F Evaluate Cost and Scalability E->F G Draw Conclusion on Efficacy F->G

Caption: Logical workflow for comparing synthetic routes.

Signaling Pathway of a Target API: DPP-4 Inhibition

To provide context for the importance of synthesizing molecules like Sitagliptin, the following diagram illustrates the signaling pathway of DPP-4 inhibitors. These drugs work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

G Mechanism of Action of DPP-4 Inhibitors cluster_0 Mechanism of Action of DPP-4 Inhibitors cluster_1 Mechanism of Action of DPP-4 Inhibitors Food Intake Food Intake GLP-1 and GIP Release GLP-1 and GIP Release Food Intake->GLP-1 and GIP Release Pancreas Pancreas GLP-1 and GIP Release->Pancreas DPP4 DPP-4 Enzyme GLP-1 and GIP Release->DPP4 Degradation Insulin Secretion (+) Insulin Secretion (+) Pancreas->Insulin Secretion (+) Glucagon Secretion (-) Glucagon Secretion (-) Pancreas->Glucagon Secretion (-) Glucose Homeostasis Glucose Homeostasis Insulin Secretion (+)->Glucose Homeostasis Glucagon Secretion (-)->Glucose Homeostasis Inactive GLP-1 and GIP Inactive GLP-1 and GIP DPP4->Inactive GLP-1 and GIP Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 Inhibition

Caption: Signaling pathway of DPP-4 inhibitors.

Conclusion

While direct, published evidence for the use of this compound in the synthesis of the specific APIs discussed is limited, its structural similarity to other reagents used in established syntheses suggests its potential as a valuable building block. The trifluoromethoxy group is known to confer desirable properties to drug candidates, making reagents that can introduce this moiety of high interest to medicinal chemists.[1] The hypothetical synthetic route presented provides a framework for researchers to explore the utility of this compound. Further experimental investigation is warranted to fully elucidate its efficacy in terms of reaction yields, stereoselectivity, and overall process efficiency compared to existing methods.

References

Safety Operating Guide

Safe Disposal of 2-(Trifluoromethoxy)benzyl bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-(Trifluoromethoxy)benzyl bromide, a corrosive and lachrymatory chemical. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Proper disposal of this compound begins with understanding its hazards. This compound is classified as a corrosive liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] It is also a lachrymator, meaning it can induce tearing.[2] Due to its chemical properties as a halogenated organic compound, specific waste management protocols must be followed.[3]

Key Safety and Handling Information

Safe handling is paramount when working with this hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2] If vapors or aerosols are generated, a respirator with an appropriate filter (e.g., type ABEK) should be used.[1]

Storage and Incompatibility: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is sensitive to moisture and light.[4] Keep it segregated from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound and related compounds.

ParameterValueCompoundSource
Flash Point83 °C (181.4 °F) - closed cup2-(Trifluoromethyl)benzyl bromide
Permissible Exposure Limit (PEL) - OSHA3 ppm (8-hour TWA)Hydrogen Bromide[6]
Recommended Exposure Limit (REL) - NIOSH3 ppm (Ceiling)Hydrogen Bromide[6]
Threshold Limit Value (TLV) - ACGIH3 ppm (Ceiling)Hydrogen Bromide*[6]
Neutralized Aqueous Waste pH for Drain Disposal5.5 - 9.0General Corrosive Waste[7]

*Hydrogen bromide is a potential decomposition product of benzyl bromides.

Disposal Workflow

The proper disposal of this compound follows a strict workflow to ensure safety and compliance. The primary principle is that this chemical must be treated as hazardous waste and handled by a licensed disposal company.[6] In-lab treatment of the bulk chemical is not recommended.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Labeling cluster_2 Storage cluster_3 Disposal A Unused or unwanted This compound B Label as 'Hazardous Waste' A->B Identify for disposal C Segregate as 'Halogenated Organic Waste' B->C Classify waste type D Use a designated, compatible, and sealed waste container C->D Containerize properly E Store in a designated Satellite Accumulation Area (SAA) D->E Move to storage F Ensure secondary containment E->F G Keep away from incompatible materials E->G H Arrange for pickup by a licensed hazardous waste disposal company E->H When container is full or pickup is scheduled I Decontaminate empty containers H->I Post-collection

Disposal workflow for this compound.

Protocol for Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal. This procedure should be performed in a chemical fume hood while wearing appropriate PPE.

Objective: To safely decontaminate empty containers of this compound for proper disposal.

Materials:

  • Empty this compound container

  • 5% aqueous sodium hydroxide or soda ash solution[8]

  • Appropriate solvent for rinsing (e.g., acetone or ethanol)

  • Waste container for halogenated organic rinsate

  • Water (preferably deionized)

  • pH paper or meter

Procedure:

  • Initial Rinse:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that is miscible with this compound.

    • Collect all rinsate in a designated "Halogenated Organic Waste" container for disposal by a licensed company.[9]

  • Neutralization Rinse:

    • Carefully add a 5% aqueous sodium hydroxide or soda ash solution to the container, filling it to about 10% of its volume.[8]

    • Cap the container and swirl gently to ensure the entire inner surface is coated.

    • Allow the container to sit for at least 24 hours to ensure complete neutralization of any remaining residue.

  • Aqueous Rinse:

    • Dispose of the neutralization solution in accordance with your institution's guidelines for corrosive waste. This may involve neutralization to a pH between 5.5 and 9.5 before drain disposal with copious amounts of water.[7]

    • Triple-rinse the container with water.

  • Final Disposal:

    • Once decontaminated, deface the original label on the container.

    • The container can now be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.

Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or dry lime.[6][8] Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[8] Do not use water to clean up the spill as it may react with the compound.[6]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.

References

Essential Safety and Operational Guide for 2-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2-(Trifluoromethoxy)benzyl bromide, tailored for researchers, scientists, and professionals in drug development. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage and is a lachrymator, meaning it can cause tearing.[1][2][3]

Signal Word: Danger[1][2][4][5][6]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2][3][4][5][6][7]

Precautionary Statements:

  • P260: Do not breathe dust/fumes/gas/mist/vapors/spray.[1][2][4][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][7][8]

  • P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2][4][5][7][8]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2][4][5][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4][5][8]

  • P310: Immediately call a POISON CENTER or doctor.[4][5][8]

  • P405: Store locked up.[1][2][8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][5]

Physical and Chemical Properties
PropertyValueSource
Physical StateLiquid[5][7]
Boiling Point82 - 84 °C (13 hPa)
Density1.594 g/cm³ (25 °C)
Flash Point181.4 °F / 83 °C (closed cup)

Operational and Safety Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.

Body PartProtective EquipmentSpecifications and Remarks
Eyes/Face Tightly fitting safety goggles, Face shieldEnsure eye bath is readily accessible.[7]
Hands Impermeable glovesCheck for proper condition before each use.[1][2]
Respiratory Self-contained breathing apparatus (SCBA) or appropriate respiratorSCBA must be available for emergencies.[7] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced.[9][10]
Skin/Body Impermeable protective clothing, Protective bootsTo prevent any skin contact.[4][7]
Handling and Storage

Handling:

  • Avoid direct contact with the substance.[7]

  • Ensure sufficient ventilation in the handling area.[7]

  • Use in a well-ventilated area or outdoors.[5]

  • Wash hands and face thoroughly after handling.[5]

  • Immediately change contaminated clothing.[11]

Storage:

  • Store in a cool, well-ventilated area.[7]

  • Keep the container tightly closed.[5][7]

  • This substance is light and moisture sensitive; store under Argon and away from water.[7]

  • Store locked up.[1][4]

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Remove all contaminated clothing and footwear immediately.[7] Drench the affected skin with running water for at least 10-15 minutes.[5][7] Seek immediate medical attention.[5]
Eye Contact Immediately bathe the eye with running water for at least 15 minutes.[5][7] Remove contact lenses if present and easy to do.[4] Seek specialist medical examination.[7]
Ingestion Wash out the mouth with water.[7] Do NOT induce vomiting.[4][5][7] Give one cup of water to drink every 10 minutes.[7] Seek immediate medical attention.[4][5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[4][5]
Spill and Disposal Management

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[9]

  • Don PPE: Wear the appropriate personal protective equipment as detailed in the PPE section.[12]

  • Contain the Spill: Prevent the spill from spreading and entering drains.[4]

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][8]

  • Collect and Store: Carefully collect the absorbed material into a closable, labeled container for disposal.[7]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Waste: Dispose of the container and its contents as hazardous waste in accordance with local, state, and federal regulations.[5][7]

Disposal Plan:

  • Dispose of this chemical and its container as hazardous waste.[7]

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

  • Observe all federal, state, and local environmental regulations.[7]

Visual Workflow for Spill Management

The following diagram illustrates the step-by-step workflow for managing a spill of this compound.

Spill_Management_Workflow Start Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Start->Evacuate Don_PPE Wear Full PPE (Gloves, Goggles, Respirator, Protective Clothing) Evacuate->Don_PPE Contain Contain Spill (Prevent Spread to Drains) Don_PPE->Contain Absorb Absorb with Inert Material (e.g., Sand, Vermiculite) Contain->Absorb Collect Collect Absorbed Material into a Labeled, Sealable Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Workflow for handling a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.